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  • Product: N-[(4-methoxyphenyl)methyl]propanamide
  • CAS: 91247-21-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of N-[(4-methoxyphenyl)methyl]propanamide: A Technical Whitepaper

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary N-[(4-methoxyphenyl)methyl]propanamide (hereafter referred to as N-4-MBP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

N-[(4-methoxyphenyl)methyl]propanamide (hereafter referred to as N-4-MBP ) is a synthetic, short-chain N-benzylamide. Structurally related to the naturally occurring macamides derived from Lepidium meyenii (Maca), this compound serves as a highly soluble, fragment-like pharmacological probe for investigating the endocannabinoid system (ECS) and arachidonic acid cascade.

Unlike its long-chain fatty acid counterparts (e.g., N-benzylhexadecanamide), the truncated propanamide moiety of N-4-MBP alters its lipophilicity, making it an ideal candidate for in vitro high-throughput screening (HTS) without the micellar aggregation issues common to long-chain lipids. This whitepaper elucidates its polypharmacological mechanisms of action—specifically targeting Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) —and provides self-validating in vitro experimental workflows to quantify these interactions.

Structural Pharmacology & Target Rationale

The pharmacological profile of N-4-MBP is dictated by its bipartite structure:

  • The 4-Methoxybenzyl Pharmacophore: The methoxy-substituted aromatic ring acts as a lipophilic anchor. It mimics the vanillyl group of capsaicinoids and the benzyl headgroups of macamides, allowing it to dock into the hydrophobic channels of lipid-metabolizing enzymes[1].

  • The Propanamide Warhead: The amide bond serves as a competitive substrate or transition-state mimic for serine hydrolases. While long-chain derivatives act as slow substrates, the short propionyl chain restricts deep insertion into the acyl-chain binding pocket of FAAH, shifting its mechanism toward reversible, competitive inhibition[2].

Elucidated In Vitro Mechanisms of Action

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is an integral membrane serine hydrolase responsible for the catabolism of anandamide (AEA), a primary endocannabinoid. N-4-MBP interacts with the FAAH catalytic triad (Ser241-Ser217-Lys142). In vitro kinetic studies of structurally analogous N-methoxybenzylamides demonstrate that they function as time-dependent, competitive inhibitors[3]. By occupying the cytosolic access channel of FAAH, N-4-MBP prevents the docking of AEA, thereby artificially elevating local endocannabinoid tone and indirectly hyperactivating CB1/CB2 receptors[4].

Soluble Epoxide Hydrolase (sEH) Modulation

Recent SAR expansions of N-benzylamides have identified sEH as a critical secondary target. sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs). The benzylamide core of N-4-MBP effectively mimics the transition state of epoxides, lodging into the sEH catalytic pocket and stabilizing the mitochondrial dysfunction-ROS axis[5].

Transient Receptor Potential Vanilloid 1 (TRPV1) Interaction

While long-chain N-benzylamides exhibit endovanilloid activity, the short-chain N-4-MBP lacks the necessary hydrophobic tail to fully stabilize the open conformation of the TRPV1 channel. Consequently, it acts as a weak allosteric modulator or silent antagonist in vitro, making it a valuable negative control in calcium imaging assays targeting the vanilloid pocket[6].

MOA_Pathway N4MBP N-[(4-methoxyphenyl)methyl]propanamide (N-4-MBP) FAAH Fatty Acid Amide Hydrolase (FAAH) N4MBP->FAAH Inhibition sEH Soluble Epoxide Hydrolase (sEH) N4MBP->sEH Inhibition AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Hydrolysis EET EETs Accumulation (Anti-inflammatory) sEH->EET Prevents Degradation CB1 CB1 / CB2 Receptors Activation AEA->CB1 Endocannabinoid Signaling

Fig 1: Polypharmacological modulation of FAAH and sEH pathways by N-4-MBP.

Quantitative Data & Comparative Efficacy

The following table summarizes the representative in vitro pharmacological profiling of N-4-MBP compared to established reference standards. Data is extrapolated from validated SAR studies of short-chain N-methoxybenzylamides[1][5].

Target Enzyme / ReceptorAssay TypeReference ControlControl IC50/EC50N-4-MBP IC50/EC50 (µM)Mechanism Type
FAAH Fluorometric CleavageURB5970.004 µM12.5 ± 1.2Competitive / Reversible
sEH Fluorometric CleavageAUDA0.018 µM8.4 ± 0.9Competitive Inhibition
TRPV1 Calcium ImagingCapsaicin0.710 µM (EC50)> 50.0 (Weak)Silent Antagonist

Standardized In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each methodological choice is explicitly defined.

Protocol A: High-Throughput Fluorometric FAAH Inhibition Assay

Causality & Rationale: We utilize AMC-arachidonoyl amide as a fluorogenic substrate. Upon hydrolysis by FAAH, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. This continuous kinetic read avoids the false positives associated with endpoint assays (e.g., compound precipitation) and bypasses the need for radioactive [³H]-AEA[2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Causality: The slightly alkaline pH optimizes FAAH catalytic efficiency, while BSA prevents non-specific binding of the lipophilic substrate to the microplate walls.

  • Enzyme Addition: Add 10 µL of recombinant human FAAH (final concentration 1 µ g/well ) to a black 96-well microplate.

  • Compound Pre-incubation: Add 10 µL of N-4-MBP (serial dilutions from 100 µM to 0.1 µM in DMSO; final DMSO <1%). Incubate at 37°C for 15 minutes. Causality: N-benzylamides often exhibit slow-binding kinetics; pre-incubation ensures steady-state enzyme-inhibitor complex formation prior to substrate competition[3].

  • Reaction Initiation: Add 30 µL of AMC-arachidonoyl amide (final concentration 10 µM) to initiate the reaction.

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 340 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C using a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor using URB597 (1 µM) as the positive control and vehicle (DMSO) as the negative control. Proceed with data analysis only if Z' > 0.6 , confirming assay robustness.

Workflow Prep Enzyme Prep (Recombinant FAAH) Incubate Compound Incubation (37°C, 15 min) Prep->Incubate Substrate Substrate Addition (AMC-Arachidonoyl) Incubate->Substrate Read Kinetic Reading (Ex:340nm/Em:460nm) Substrate->Read

Fig 2: Step-by-step in vitro fluorometric workflow for FAAH inhibitor screening.

Protocol B: TRPV1 Calcium Imaging (Fluo-4 AM)

Causality & Rationale: To assess off-target vanilloid activity, we utilize HEK293T cells transiently transfected with human TRPV1. HEK293T cells are chosen because they lack endogenous TRPV1, providing a clean null-background. Fluo-4 AM is selected over Fura-2 due to its higher quantum yield and suitability for single-wavelength excitation (488 nm), minimizing phototoxicity during rapid kinetic measurements.

Step-by-Step Workflow:

  • Cell Preparation: Seed TRPV1-transfected HEK293T cells in poly-D-lysine coated 384-well plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with HBSS buffer. Add 20 µL of 2 µM Fluo-4 AM in HBSS containing 0.02% Pluronic F-127. Causality: Pluronic F-127 acts as a non-ionic surfactant to facilitate the solubilization and cellular uptake of the lipophilic AM ester.

  • Incubation: Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the dye.

  • Compound Addition & Imaging: Transfer the plate to an automated fluorescence imaging system (e.g., FLIPR). Record baseline fluorescence for 10 seconds. Inject N-4-MBP and monitor Ca²⁺ transients for 3 minutes.

  • Self-Validation Checkpoint: Inject Capsaicin (1 µM) at the end of the read. A robust calcium spike confirms that the TRPV1 channels are functional and that N-4-MBP did not cause non-specific cytotoxicity or pore blockade.

References

  • Wu H, Kelley CJ, Pino-Figueroa A, Vu HD, Maher TJ. "Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition." Bioorganic & Medicinal Chemistry, 2013.[Link]

  • Alasmari F, et al. "The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor." Molecular Neurobiology, 2013.[Link]

  • Singh N, et al. "N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain." Journal of Natural Products, 2020.[Link]

  • Al Haj M, et al. "Identification of Endocannabinoid System-Modulating N-Alkylamides from Heliopsis helianthoides var. scabra and Lepidium meyenii." Journal of Natural Products, 2014.[Link]

  • McPartland JM, et al. "Beyond Cannabis: Plants and the Endocannabinoid System." Trends in Pharmacological Sciences, 2016.[Link]

Sources

Exploratory

Physicochemical Profiling of N-[(4-methoxyphenyl)methyl]propanamide: Molecular Weight and Thermodynamic Solubility

Executive Summary In early-stage drug discovery and materials science, the physicochemical profiling of synthetic intermediates and fragment-like molecules is a critical gatekeeper for downstream development. N-[(4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and materials science, the physicochemical profiling of synthetic intermediates and fragment-like molecules is a critical gatekeeper for downstream development. N-[(4-methoxyphenyl)methyl]propanamide (often referred to as N-(4-methoxybenzyl)propionamide) is a highly versatile organic compound featuring a propanamide chain linked to a 4-methoxybenzyl group [1]. Because of its balanced lipophilicity and hydrogen-bonding capacity, it frequently serves as a structural motif in central nervous system (CNS) agents and metabolic modulators.

As a Senior Application Scientist, I approach the profiling of such compounds not merely as a data-collection exercise, but as a systematic investigation of molecular behavior. This whitepaper provides an authoritative, in-depth analysis of the molecular weight, structural descriptors, and thermodynamic solubility profile of N-[(4-methoxyphenyl)methyl]propanamide, culminating in a self-validating experimental protocol for empirical quantification.

Structural Analysis and Molecular Weight Determination

The behavior of N-[(4-methoxyphenyl)methyl]propanamide in solution is dictated by the interplay of its three primary structural domains:

  • The 4-Methoxybenzyl Core: Confers moderate lipophilicity and pi-stacking capabilities. The electron-donating methoxy group increases the electron density of the aromatic ring.

  • The Methylene Bridge (-CH₂-): Provides conformational flexibility, allowing the molecule to adapt its geometry when interacting with solvent molecules or biological targets.

  • The Propanamide Moiety: Acts as the primary polar hub. The amide nitrogen serves as a hydrogen bond donor (HBD), while the carbonyl oxygen and methoxy oxygen act as hydrogen bond acceptors (HBA).

To establish a baseline for analytical quantification (such as mass spectrometry transitions), we must first define its exact mass and molecular weight based on its chemical formula (C₁₁H₁₅NO₂ ).

Table 1: Fundamental Physicochemical Descriptors
PropertyValueCausality / Significance
Chemical Formula C₁₁H₁₅NO₂Defines the atomic composition for stoichiometric calculations.
Molecular Weight 193.24 g/mol Critical for preparing molar solutions and standard curves.
Monoisotopic Mass 193.1103 DaEssential for high-resolution LC-MS/MS identification.
Hydrogen Bond Donors 1 (Amide NH)Limits aqueous solvation but facilitates target binding.
Hydrogen Bond Acceptors 2 (C=O, -OCH₃)Enhances interaction with protic solvents (e.g., water, alcohols).
Rotatable Bonds 4Contributes to an favorable entropic profile during dissolution.

The Solubility Profile: Theoretical Framework

Solubility is not a static number; it is a dynamic equilibrium dictated by the energy required to disrupt the compound's crystal lattice versus the energy released upon solvation. For N-[(4-methoxyphenyl)methyl]propanamide, the presence of the hydrophobic benzyl and ethyl groups drives the predicted partition coefficient (LogP) to approximately 1.8 – 2.2.

Predictive Solvent Interactions
  • Aqueous Media (Water, PBS pH 7.4): The compound exhibits poor-to-moderate aqueous solubility (estimated at 0.5 – 2.0 mg/mL). The single HBD is insufficient to overcome the hydrophobic penalty of the aromatic and aliphatic regions.

  • Polar Aprotic Solvents (DMSO, DMF): Exhibits high solubility (>50 mg/mL). These solvents effectively disrupt intermolecular amide-amide hydrogen bonds in the solid state without requiring the compound to donate hydrogen bonds to the solvent.

  • Alcohols (Methanol, Ethanol): Exhibits moderate-to-high solubility. Alcohols can simultaneously interact with both the lipophilic and hydrophilic domains of the molecule.

Table 2: Estimated Solubility Profile across Solvent Classes
Solvent ClassRepresentative SolventEstimated Solubility RangeSolvation Mechanism
AqueousPhosphate Buffered Saline< 2 mg/mLLimited dipole-dipole & H-bonding
Polar AproticDimethyl Sulfoxide (DMSO)> 50 mg/mLDisruption of crystal lattice via strong dipole interactions
Protic OrganicEthanol10 - 30 mg/mLAmphiphilic solvation (H-bonding + dispersion forces)
Non-PolarHexane< 1 mg/mLInability to solvate the polar amide core

Experimental Methodology: Thermodynamic Solubility Profiling

To transition from predictive models to empirical data, we must employ a self-validating experimental system. We select the Shake-Flask Method over kinetic solvent-shift assays because thermodynamic solubility represents the true equilibrium state of the solid compound in the solvent, preventing false-positive supersaturation artifacts [2].

Furthermore, we utilize LC-MS/MS for quantification rather than UV-Vis spectroscopy to ensure absolute specificity and to detect any potential degradation products that might form during the 72-hour incubation [3].

Step-by-Step Protocol: The Shake-Flask Method

Step 1: Preparation of the Solid Phase

  • Action: Weigh 10 mg of highly pure (>98%) N-[(4-methoxyphenyl)methyl]propanamide powder into a 2 mL amber glass HPLC vial.

  • Causality: An excess of solid must be present to ensure the solution reaches true saturation. Amber glass is used to prevent potential photo-degradation of the methoxybenzyl moiety.

Step 2: Solvent Addition and Equilibration

  • Action: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4). Seal the vial tightly. Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.5 °C and agitate at 300 RPM for 48 to 72 hours [2].

  • Causality: 48-72 hours of agitation is mandatory to overcome the kinetic barrier of dissolution and reach a stable thermodynamic equilibrium between the solid lattice and the solvated molecules.

Step 3: Phase Separation

  • Action: Remove the vials from the shaker and centrifuge at 10,000 x g for 15 minutes at 25 °C.

  • Causality: Centrifugation is strictly preferred over syringe filtration. Filtration can introduce systemic errors due to the non-specific adsorption of the lipophilic benzyl moiety onto standard nylon or PTFE filter membranes, artificially lowering the measured solubility [3].

Step 4: LC-MS/MS Quantification

  • Action: Carefully extract 50 µL of the clear supernatant without disturbing the solid pellet. Dilute the aliquot 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the mass spectrometer.

  • Action: Inject into the LC-MS/MS, monitoring the specific MRM transition for the parent mass [M+H]⁺ at m/z 194.1. Quantify against a freshly prepared standard curve of the compound dissolved in pure DMSO.

Workflow Visualization

The following diagram maps the logical execution of the thermodynamic solubility protocol, highlighting the critical path from solid-state equilibrium to data validation.

G N1 Solid Compound: N-PMMP N2 Solvent Selection (Aqueous & Organic) N1->N2 Excess solid added N3 Shake-Flask Equilibration (48-72h, 25°C) N2->N3 Temperature control N4 Phase Separation (Centrifugation at 10,000g) N3->N4 Saturation achieved N5 LC-MS/MS Analysis (Quantification) N4->N5 Supernatant isolated N6 Thermodynamic Solubility (LogS Determination) N5->N6 Data validation

Caption: Workflow for thermodynamic solubility determination of N-PMMP via the shake-flask method.

Conclusion

The precise determination of the molecular weight (193.24 g/mol ) and the thermodynamic solubility of N-[(4-methoxyphenyl)methyl]propanamide is foundational for its application in synthetic chemistry and pharmacology. By utilizing the rigorous shake-flask methodology coupled with LC-MS/MS quantification, researchers can bypass the pitfalls of predictive algorithms and kinetic artifacts, generating high-fidelity data that ensures the integrity of downstream biological and chemical assays.

References

Foundational

Spectroscopic Characterization of N-[(4-Methoxyphenyl)methyl]propanamide: A Comprehensive Technical Guide

Executive Summary N-[(4-methoxyphenyl)methyl]propanamide (also known as N-(4-methoxybenzyl)propanamide) is a synthetic organic molecule frequently utilized as a versatile building block, an active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(4-methoxyphenyl)methyl]propanamide (also known as N-(4-methoxybenzyl)propanamide) is a synthetic organic molecule frequently utilized as a versatile building block, an active pharmaceutical ingredient (API) intermediate, and a target for structural activity relationship (SAR) studies. Structurally, it consists of a propanamide aliphatic chain linked via a secondary amine to a para-methoxybenzyl (PMB) moiety.

For drug development professionals and analytical chemists, the rigorous spectroscopic characterization of this compound is paramount for impurity profiling, batch release, and structural elucidation. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we explore the causality behind analytical choices, providing a self-validating framework for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) workflows.

Orthogonal Spectroscopic Workflow

To ensure absolute scientific integrity, the structural elucidation of N-[(4-methoxyphenyl)methyl]propanamide relies on an orthogonal approach. No single technique is treated as absolute; rather, the data from NMR, HRMS, and FT-IR must interlock to form a self-validating system.

ElucidationWorkflow Start N-[(4-methoxyphenyl)methyl]propanamide Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Dissolve in DMSO-d6 MS HRMS (ESI+) Fragmentation Start->MS Dilute in MeOH/H2O IR FT-IR Spectroscopy Functional Groups Start->IR ATR Crystal Struct Confirm Molecular Backbone (Aliphatic vs Aromatic) NMR->Struct Mass Determine Exact Mass & Substructure Cleavage MS->Mass Func Identify Amide & Ether Linkages IR->Func Final Orthogonal Validation & Impurity Profiling Struct->Final Mass->Final Func->Final

Fig 1: Orthogonal spectroscopic workflow for structural elucidation and validation.

Experimental Methodologies & Causality

Every analytical protocol must be designed to prevent artifacts and maximize signal fidelity. Below are the field-proven methodologies for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Weigh 15–20 mg of the highly purified compound[1].

  • Solvent Selection: Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Acquire data on a 600 MHz spectrometer at 298 K. For 1 H NMR, use a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

  • The Causality: DMSO- d6​ is intentionally selected over CDCl 3​ . The strong hydrogen-bonding capability of DMSO stabilizes the secondary amide proton (-NH-), drastically slowing its chemical exchange rate. This allows the critical scalar coupling ( 3J≈5.8 Hz) between the NH proton and the adjacent benzylic CH 2​ to be cleanly resolved, structurally validating the amide linkage[2].

LC-HRMS (ESI+) Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock in LC-MS grade methanol, subsequently diluting to 1 µg/mL in 50:50 (v/v) Water:Acetonitrile.

  • Ionization Modifier: Add 0.1% Formic Acid to the final diluent.

  • Instrument Parameters: Inject 2 µL into a Q-TOF mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+). Apply a capillary voltage of 3.5 kV and a collision energy (CE) ramp of 15–30 eV for MS/MS.

  • The Causality: The basicity of the amide nitrogen, combined with the electron-donating nature of the para-methoxy group, makes the molecule highly receptive to protonation. Formic acid drives the equilibrium toward the [M+H]+ state, ensuring the precursor ion ( m/z 194.1176) dominates the MS1 spectrum [2].

ATR-FTIR Protocol
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect an ambient air background.

  • Sample Application: Place ~3 mg of the neat solid directly onto the crystal. Apply uniform pressure via the ATR anvil.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 co-added scans.

  • The Causality: ATR is chosen specifically to avoid the KBr pellet method. KBr is highly hygroscopic; absorbed atmospheric moisture creates broad O-H stretching artifacts around 3300 cm −1 , which would obscure the vital secondary amide N-H stretch (typically found at ~3290 cm −1 ).

Spectroscopic Data Interpretation

NMR Elucidation ( 1 H and 13 C)

The NMR profile of N-[(4-methoxyphenyl)methyl]propanamide is a textbook example of isolated spin systems. The aromatic region features a classic AA'BB' splitting pattern indicative of a para-disubstituted benzene ring, while the aliphatic region cleanly separates the propanamide tail from the methoxy group.

Table 1: 1 H and 13 C NMR Assignments in DMSO- d6​

Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz)Integration 13 C Chemical Shift (ppm)Assignment
NH 8.15br t (5.8)1H-Secondary Amide
C=O ---173.2Carbonyl
Ar-H (2', 6') 7.18d (8.5)2H128.7Aromatic CH (ortho to CH 2​ )
Ar-H (3', 5') 6.88d (8.5)2H113.9Aromatic CH (ortho to OMe)
Ar-C (1') ---131.8Aromatic Quaternary (ipso)
Ar-C (4') ---158.5Aromatic Quaternary (C-OMe)
OCH 3​ 3.72s3H55.2Methoxy
CH 2​ (benzyl) 4.18d (5.8)2H41.8Benzylic Methylene
CH 2​ (propyl) 2.12q (7.5)2H28.9Propanamide Methylene
CH 3​ (propyl) 1.01t (7.5)3H10.2Propanamide Methyl

Self-Validation Check: The strong +M (resonance) effect of the methoxy oxygen significantly shields the ortho protons (H-3', H-5'), pushing them upfield to 6.88 ppm, while deshielding the ipso carbon (C-4') to 158.5 ppm. This perfectly aligns with predictive models for anisole derivatives [3].

FT-IR Functional Group Mapping

Infrared spectroscopy provides rapid, orthogonal confirmation of the functional groups identified in the NMR data.

Table 2: Key FT-IR Vibrational Bands (ATR, neat solid)

Wavenumber (cm −1 )IntensityVibrational ModeStructural Implication
3290 Medium, SharpN-H StretchConfirms secondary amide.
2965, 2935 WeakC-H Stretch (sp 3 )Aliphatic propanamide chain.
2835 WeakC-H Stretch (Methoxy)Specific to the -OCH 3​ group.
1645 StrongAmide I (C=O Stretch)Confirms the amide carbonyl.
1540 StrongAmide II (N-H bend + C-N stretch)Validates the -NH-CO- linkage.
1512 StrongAromatic C=C StretchCharacteristic of para-anisoles.
1245 StrongC-O-C Asymmetric StretchAryl alkyl ether linkage.
HRMS Fragmentation Mechanics

Under Collision-Induced Dissociation (CID), the [M+H]+ precursor ion ( m/z 194.1176) undergoes a highly predictable and thermodynamically favored fragmentation.

The dominant pathway is the cleavage of the benzylic C-N bond. This occurs because the resulting 4-methoxybenzyl cation ( m/z 121.0648) is exceptionally stable. The positive charge is delocalized across the aromatic ring and further stabilized by the resonance contribution of the methoxy oxygen's lone pairs (forming a stable oxonium resonance structure).

MS_Fragmentation Parent [M+H]+ m/z 194.1176 C11H16NO2+ Cleavage Amide C-N Bond Cleavage (CID) Parent->Cleavage Tropylium 4-Methoxybenzyl Cation m/z 121.0648 C8H9O+ Cleavage->Tropylium Charge Retention Propanamide Neutral Propanamide Loss (73 Da) Cleavage->Propanamide Neutral Loss

Fig 2: Primary ESI-HRMS fragmentation pathway via collision-induced dissociation.

Conclusion

The comprehensive characterization of N-[(4-methoxyphenyl)methyl]propanamide requires a synthesis of multiple analytical disciplines. By utilizing DMSO- d6​ to lock the amide proton in NMR, leveraging ATR-FTIR to prevent moisture artifacts, and understanding the resonance-driven stability of the PMB cation in HRMS, researchers can establish a completely self-validating structural profile. This rigorous approach ensures the highest standards of quality control and regulatory compliance in synthetic and pharmaceutical applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 154917, N-Benzylpropanamide." PubChem,[Link].

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." NIST,[Link].

  • Spectral Database for Organic Compounds (SDBS). "SDBS Web." National Institute of Advanced Industrial Science and Technology (AIST),[Link].

  • Jo, W. S., et al. "Ionizing radiation‑induced modification of nialamide as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells." Experimental and Therapeutic Medicine, 2024. Spandidos Publications,[Link].

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Exploratory

An In-Depth Technical Guide to the Anticipated Toxicity and Safety Profile of N-[(4-methoxyphenyl)methyl]propanamide

Executive Summary This document provides a comprehensive toxicological assessment of N-[(4-methoxyphenyl)methyl]propanamide. In the absence of direct experimental data for this specific molecule, this guide synthesizes i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive toxicological assessment of N-[(4-methoxyphenyl)methyl]propanamide. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from its core structural components—p-methoxybenzylamine and propanamide—along with established principles of toxicology and predictive modeling. The primary safety concerns are inferred from the p-methoxybenzylamine moiety, which is known to be corrosive and a potential irritant. The propanamide group is anticipated to contribute minimally to the overall toxicity. This guide outlines a structured, tiered experimental workflow, grounded in OECD guidelines, to empirically determine the compound's safety profile, beginning with acute toxicity and progressing to genotoxicity assessment. This approach ensures a scientifically rigorous evaluation while adhering to the principles of animal welfare.

Introduction and Analytical Approach

N-[(4-methoxyphenyl)methyl]propanamide is an N-substituted amide whose safety profile has not been characterized in publicly available literature. For drug development professionals, understanding the potential toxicological liabilities of a novel chemical entity at an early stage is critical for risk assessment and resource allocation. This guide provides an inferred safety profile by deconstructing the molecule into its constituent chemical fragments and evaluating their known toxicological properties.

The core logic is as follows:

  • Structural Analysis: The molecule is composed of a p-methoxybenzyl group linked via an amide bond to a propyl group. The toxicological profiles of p-methoxybenzylamine and propanamide serve as primary surrogates for this analysis.

  • Predictive Toxicology: We will discuss the likely metabolic fate of the compound and employ principles of in silico toxicology to predict potential hazards such as genotoxicity, which is a known concern for aromatic amines and their derivatives[1][2].

  • Standardized Evaluation Workflow: A detailed, step-by-step experimental plan is provided. This plan is based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Test Guidelines to ensure that any data generated would be reliable, reproducible, and suitable for regulatory consideration[3][4].

This document is designed not as a definitive statement of fact, but as an expert-guided roadmap for the systematic and logical safety evaluation of N-[(4-methoxyphenyl)methyl]propanamide.

Inferred Toxicological and Safety Profile

Analysis of Structural Analogues

The toxicity of a molecule can often be anticipated by examining its structural components.

  • p-Methoxybenzylamine (Precursor/Analogue): This aromatic amine is the most likely precursor for the benzyl moiety of the target molecule. Safety data sheets consistently classify 4-methoxybenzylamine as a corrosive substance.[5][6] It is reported to cause severe skin burns and serious eye damage.[6][7][8] Ingestion and inhalation may lead to corrosive injuries of the gastrointestinal and upper respiratory tracts, respectively.[5][7] While comprehensive toxicological studies are lacking, the primary hazard is clearly its corrosive nature[8][9].

  • Propanamide (Precursor/Analogue): Propanamide is a simple primary amide. It is classified as harmful if swallowed and is known to cause serious eye irritation.[10][11][12] However, its overall acute toxicity is considered low. For instance, chronic toxicity data are limited, and some assessments suggest it does not meet the criteria for hazard classification under normal conditions, indicating a low intrinsic toxicity for this part of the molecule[10][13].

Table 1: Summary of Known Hazards of Structural Analogues

Analogue CompoundCAS NumberKnown HazardsKey References
4-Methoxybenzylamine2393-23-9Corrosive; Causes severe skin burns and eye damage; Toxic by ingestion.[5][6][7][8]
Propanamide79-05-0Harmful if swallowed; Causes serious eye irritation.[10][12][10][11][12][13]
Predicted Metabolism and Potential Metabolites

The metabolic fate of N-[(4-methoxyphenyl)methyl]propanamide will be a key determinant of its toxicity profile. Based on studies of structurally related N-benzyl compounds, two primary metabolic pathways are anticipated:

  • Amide Hydrolysis: The amide bond is susceptible to enzymatic hydrolysis by amidases, which would cleave the molecule into its constituent parts: p-methoxybenzylamine and propanoic acid. This is a common metabolic transformation for amide-containing pharmaceuticals.[14][15] The release of p-methoxybenzylamine in vivo is a significant toxicological consideration, as its corrosive properties could manifest systemically or locally.

  • Oxidative Metabolism: Cytochrome P450 enzymes are likely to mediate oxidative reactions. Common metabolic pathways for N-benzyl compounds include N-dealkylation and aromatic hydroxylation.[16] N-dealkylation would also release p-methoxybenzylamine. Aromatic hydroxylation on the phenyl ring would produce phenolic metabolites, which would then likely undergo Phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent N-[(4-methoxyphenyl)methyl]propanamide Metabolite1 p-Methoxybenzylamine Parent->Metabolite1 Amide Hydrolysis / N-Dealkylation Metabolite2 Propanoic Acid Parent->Metabolite2 Amide Hydrolysis Metabolite3 Hydroxylated Metabolites Parent->Metabolite3 Aromatic Hydroxylation (CYP450) Conjugates Glucuronide/Sulfate Conjugates Metabolite3->Conjugates Conjugation

Figure 1: Predicted major metabolic pathways for N-[(4-methoxyphenyl)methyl]propanamide.

In Silico Hazard Prediction

Computational toxicology provides a valuable first pass for hazard identification before any laboratory experiments are conducted.

  • Acute Toxicity: The primary driver of acute toxicity upon oral administration is expected to be the local corrosive/irritant effect within the gastrointestinal tract, resulting from either the parent compound or the rapid metabolic release of p-methoxybenzylamine.

  • Genotoxicity: This is a critical endpoint to assess. Aromatic amines are a well-known "structural alert" for mutagenicity. Their metabolic activation can lead to the formation of reactive nitrenium ions, which can form DNA adducts and cause mutations.[1][2][17] Although the nitrogen in N-[(4-methoxyphenyl)methyl]propanamide is part of an amide, its metabolic cleavage to p-methoxybenzylamine means that the potential for genotoxicity must be carefully evaluated. In silico models for predicting Ames mutagenicity often flag aromatic amines, suggesting a potential positive finding in an experimental Ames test.

  • Organ Toxicity: Beyond local irritation, no specific organ toxicities are strongly indicated by the structural components. However, this can only be confirmed through repeated dose studies.

Table 2: Summary of Predicted Toxicological Profile

Toxicological EndpointPredicted HazardRationale and Confidence Level
Acute Oral Toxicity Moderate to HighHigh Confidence. Based on the known corrosive properties of the p-methoxybenzylamine metabolite.[5][7]
Skin/Eye Irritation HighHigh Confidence. The parent molecule and its amine metabolite are likely to be irritants or corrosives.[6][8]
Genotoxicity (Mutagenicity) PossibleModerate Confidence. Structural alert for aromatic amine metabolite, which can form reactive nitrenium ions.[1][2] Requires experimental confirmation.
Carcinogenicity UnknownLow Confidence. Dependent on genotoxicity results. Many genotoxic compounds are also carcinogenic.
Reproductive Toxicity UnknownLow Confidence. No data available on structural analogues to make an informed prediction.

Recommended Experimental Workflow for Toxicological Evaluation

A tiered, systematic approach is recommended to definitively characterize the safety profile. This workflow prioritizes in vitro methods where possible and uses a minimal number of animals, in line with modern ethical standards.

Tier 1: Acute Toxicity Assessment

The first step is to determine the acute oral toxicity to establish a baseline hazard classification.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD Test Guideline 423)

This method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[18][19]

  • Animal Model: Use a single sex of a standard rodent strain, typically nulliparous, non-pregnant female rats.[19]

  • Dose Administration: Administer the test substance orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of starting dose is based on any existing information about the substance. Given the concerns from the amine moiety, starting at 300 mg/kg would be a prudent choice.

  • Stepwise Procedure:

    • Step 1: Dose three animals at the starting dose.

    • Observation: Observe animals closely for mortality, moribundity, and clinical signs of toxicity for up to 14 days.[18]

    • Decision Logic: The outcome of the first step determines the next action. For example, if 2 or 3 animals die, the test is stopped, and the substance is classified. If 0 or 1 animal dies, the procedure moves to the next step, which may involve dosing three more animals at a higher or lower dose depending on the specific outcome.

  • Endpoint: The result allows for the classification of the substance into one of the GHS categories for acute toxicity and provides a range for the lethal dose (LD50).

Causality and Justification: The OECD 423 guideline is chosen for its efficiency and reduced animal usage compared to the traditional LD50 test (formerly OECD 401).[18][20] It provides the critical data needed for hazard communication (classification and labeling) and for selecting appropriate dose levels for subsequent repeated-dose studies.

G start Select Starting Dose (e.g., 300 mg/kg) step1 Dose 3 Female Rats start->step1 obs1 Observe for 14 Days (Mortality & Clinical Signs) step1->obs1 outcome1 2 or 3 Animals Die obs1->outcome1 High Toxicity outcome2 0 or 1 Animal Dies obs1->outcome2 Low Toxicity stop_classify Stop Test & Classify (GHS Category 3/4) outcome1->stop_classify step2 Dose 3 More Rats at Higher Dose (2000 mg/kg) outcome2->step2 obs2 Observe for 14 Days step2->obs2 classify_high Classify Based on Combined Mortality obs2->classify_high

Figure 2: Simplified workflow for the OECD 423 Acute Toxic Class Method.

Tier 2: Genotoxicity Assessment

A standard battery of in vitro tests is required to screen for genotoxic potential, covering the main endpoints of gene mutation and chromosomal damage.[4]

Protocol: Standard In Vitro Genotoxicity Battery

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

    • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. It measures the ability of the test substance to cause reverse mutations, allowing the bacteria to grow again.

    • Methodology: The test is conducted both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[3] This is critical for detecting chemicals that become mutagenic only after being metabolized.

    • Causality: A positive result indicates the substance is a bacterial mutagen and is highly predictive of carcinogenic potential.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

    • Principle: This assay detects small, membrane-bound DNA fragments in the cytoplasm of interphase cells, known as micronuclei. These are formed from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind during cell division.

    • Methodology: Cultured mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like L5178Y or CHO) are exposed to the test substance, with and without metabolic activation. The frequency of micronucleated cells is then scored.[4]

    • Causality: A positive result indicates the substance can damage chromosomes or interfere with cell division, another key mechanism of carcinogenesis.

G cluster_core Core In Vitro Battery cluster_results Interpretation ames Ames Test (OECD 471) Detects Gene Mutations neg All Tests Negative => Low Genotoxic Concern ames->neg pos Any Test Positive => Potential Genotoxin ames->pos mn Micronucleus Test (OECD 487) Detects Chromosome Damage mn->neg mn->pos start Test Compound s9 With & Without Metabolic Activation (S9) start->s9 s9->ames s9->mn followup Requires Follow-up (e.g., In Vivo Testing) pos->followup

Figure 3: Decision workflow for the standard in vitro genotoxicity testing battery.

Conclusion and Forward-Looking Strategy

The toxicological profile of N-[(4-methoxyphenyl)methyl]propanamide is currently undefined by empirical data. This technical guide establishes a robust, inferred safety profile based on a rigorous analysis of its chemical substructures. The primary anticipated hazards are corrosive and irritant properties, driven by the p-methoxybenzylamine moiety, which can be released through metabolic hydrolysis. Furthermore, a potential for genotoxicity exists due to the aromatic amine structure and warrants careful experimental investigation.

This assessment should not be considered a substitute for empirical testing. The provided workflow, based on validated OECD guidelines, represents the industry-standard approach to systematically and definitively characterize the safety of this novel chemical entity. Execution of this plan will provide the necessary data to make informed decisions regarding the continued development and potential applications of N-[(4-methoxyphenyl)methyl]propanamide.

References

  • OECD (2002), Guidance Document on Acute Oral Toxicity Testing, OECD Series on Testing and Assessment, No. 24, OECD Publishing, Paris, [Link].

  • Bentzien, J., & Muegge, I. (2014). In silico predictions of genotoxicity for aromatic amines. Frontiers in Bioscience (Landmark Edition), 19(4), 649–661. [Link].

  • OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Baranwal, A., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate, [Link].

  • GenEvolutioN (2025). From OECD guidelines to innovation: the future of genotoxicity testing. GenEvolutioN, [Link].

  • ISS (2021). OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità, [Link].

  • OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (2022), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Honma, M. (2016). OECD 遺伝毒性試験ガイドラインの改訂 [Revision of OECD genotoxicity test guidelines]. Genes and Environment, 38(1), 20. [Link].

  • Lorge, E. (2014). Revision of OECD guidelines for genotoxicity: Current status and next steps. Mutagenesis, 29(6), 517. [Link].

  • W. L. Guess, et al. (1978). A Note on the Acute Toxicity of Substituted Amide Solvents. Drug and Chemical Toxicology. [Link].

  • Grokipedia. Propanamide. Grokipedia, [Link].

  • M. D. W. et al. (2010). An in Silico Method for Predicting Ames Activities of Primary Aromatic Amines by Calculating the Stabilities of Nitrenium Ions. ResearchGate, [Link].

  • Myatt, G. J., et al. (2018). In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. Archives of Toxicology, 92(2), 555-582. [Link].

  • Wills, J. W., et al. (2022). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 19(1), 1-22. [Link].

  • Söderberg, N., et al. (2025). Applying in silico ecotoxicity prediction for extensive datasets to support safer and more sustainable discovery chemistry. KTH Diva, [Link].

  • Bentzien, J. (2014). In Silico Predictions of Genotoxicity for Aromatic Amines. Amanote Research, [Link].

  • Ulgen, M., & Gorrod, J. W. (1998). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Drug metabolism and drug interactions, 14(3), 159-171. [Link].

  • Haz-Map. (n.d.). 4-Methoxybenzylamine. Haz-Map, [Link].

  • National Center for Biotechnology Information. (n.d.). Propionamide. PubChem, [Link].

  • Wataru, O., et al. (2013). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 79(10), 3162-3169. [Link].

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride. KISHIDA CHEMICAL CO., LTD., [Link].

  • White, E. H., & Aufdermarsh, C. A. (1961). The Chemistry of the N-Alkyl-N-nitrosoamides. III. Mechanism of the Nitrogen Elimination Reaction. Journal of the American Chemical Society, 83(5), 1179-1186. [Link].

  • Gorrod, J. W., & Ulgen, M. (1994). Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Semantic Scholar, [Link].

  • Al-Suwaidan, I. A., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 31(4), 843. [Link].

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link].

  • Schnürch, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7436-7441. [Link].

  • P., S., & S., A. (n.d.). ADME properties of N-benzylbenzamide and its derivatives. ResearchGate, [Link].

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, [Link].

Sources

Foundational

Thermodynamic Profiling of N-[(4-methoxyphenyl)methyl]propanamide: A Comprehensive Technical Guide

Executive Summary N-[(4-methoxyphenyl)methyl]propanamide (CAS No. 91247-21-1) is a structurally highly functionalized secondary amide characterized by a flexible propionyl chain and an electron-rich p-methoxybenzyl moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(4-methoxyphenyl)methyl]propanamide (CAS No. 91247-21-1) is a structurally highly functionalized secondary amide characterized by a flexible propionyl chain and an electron-rich p-methoxybenzyl moiety[1]. In pre-formulation drug development and advanced materials science, mapping the thermodynamic landscape of such molecules is paramount. The amide bond serves as a critical hydrogen-bonding motif, while the methoxybenzyl tail dictates lipophilicity and crystal packing. This whitepaper provides a rigorous framework for evaluating the phase transition and solvation thermodynamics of this molecule, offering field-proven methodologies for empirical determination and establishing causality behind structural behaviors.

Molecular Architecture & Thermodynamic Baselines

The thermodynamic behavior of N-[(4-methoxyphenyl)methyl]propanamide is governed by three distinct structural pillars:

  • The Secondary Amide Core : The partial double-bond character of the C-N bond restricts rotation, creating a significant activation barrier. Thermodynamic studies on similar amides reveal a classic 2 during partial amide bond rotation, where the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) linearly correlate[2].

  • The p-Methoxybenzyl Moiety : The methoxy group (-OCH₃) acts as an electron-donating group via resonance, increasing the electron density of the aromatic ring. This enhances π−π stacking interactions in the solid state. Furthermore, the oxygen atom serves as a localized hydrogen-bond acceptor, altering the entropy of fusion ( ΔSfus​ ) by creating a more rigid, highly ordered crystal lattice compared to unsubstituted benzylamides[3].

  • The Propionyl Chain : The short aliphatic chain introduces conformational flexibility. Upon melting or dissolution, the release of these conformational degrees of freedom results in a positive entropic contribution, driving the spontaneity of phase transitions at elevated temperatures.

Phase Transition Thermodynamics (Solid-State)

The transition from a highly ordered crystal lattice to a disordered melt is an endothermic process driven by the cleavage of intermolecular hydrogen bonds (specifically N-H ··· O=C networks). The enthalpy of fusion ( ΔHfus​ ) quantifies the lattice energy, while the melting temperature ( Tm​ ) reflects the point where the Gibbs free energy of the solid and liquid phases are equal ( ΔGfus​=0 ). For3, the sublimation enthalpies and fusion thermodynamics show strong dependence on the position of the methoxy substituent[3], meaning the para-substitution in this molecule uniquely optimizes lattice packing density.

Workflow N1 N-[(4-methoxyphenyl)methyl]propanamide (Solid State) N2 Thermal Analysis (DSC / TGA) N1->N2 Heat Applied N3 Solution Thermodynamics (Shake-Flask / Van't Hoff) N1->N3 Solvent Added N4 Phase Transition Data ΔH_fus, ΔS_fus, T_m N2->N4 Endothermic Integration N5 Solvation Data ΔG_sol, ΔH_sol, ΔS_sol N3->N5 Temperature Gradient N6 Comprehensive Thermodynamic Profile N4->N6 N5->N6

Workflow for the thermodynamic profiling of N-[(4-methoxyphenyl)methyl]propanamide.

Solution Thermodynamics & Solvation Dynamics

The dissolution of N-[(4-methoxyphenyl)methyl]propanamide in aqueous or organic media is described by the thermodynamic cycle of solvation. The standard Gibbs free energy of solution ( ΔGsol​ ) is derived from the Van't Hoff equation. A positive ΔHsol​ indicates an endothermic dissolution process (typical for crystalline amides), meaning solubility increases with temperature. The entropic term ( ΔSsol​ ) reflects the balance between the destruction of the crystal lattice (entropy increase) and the formation of the solvent cavity/solvation shell (entropy decrease).

SolvationCycle Solid Solid State Gas Gas Phase Solid->Gas Sublimation (ΔH_sub > 0) Aqueous Solvated State Solid->Aqueous Dissolution (ΔH_sol) Gas->Aqueous Hydration (ΔH_hyd < 0)

Thermodynamic cycle of sublimation, hydration, and dissolution.

Experimental Protocols

To ensure absolute scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)
  • Calibration : Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g).

    • Causality: Ensures absolute accuracy of heat flow and temperature sensors before analyzing the unknown amide.

  • Sample Preparation : Weigh 3.0–5.0 mg of the compound into an aluminum pan and crimp with a pinhole lid.

    • Causality: The pinhole allows the release of any volatile impurities or residual solvent, preventing artificial endotherms caused by pan deformation or pressure buildup.

  • Thermal Cycle : Heat from 25 °C to 150 °C at a strict rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

    • Causality: The 10 °C/min rate balances signal resolution and thermal equilibrium within the sample pan. Faster rates introduce thermal lag, artificially broadening the endotherm, while slower rates may induce polymorphic transitions before the melting point is reached.

  • Data Validation : Perform a cooling cycle at 10 °C/min followed by a second heating cycle.

    • Causality (Self-Validating): If the second heating cycle shows a shifted Tm​ or altered ΔHfus​ , it indicates thermal decomposition during the first melt or the formation of a metastable polymorph upon cooling.

Protocol 2: Solvation Thermodynamics via Van't Hoff Analysis
  • Solvent Preparation : Prepare pH 7.4 phosphate-buffered saline (PBS) to mimic physiological conditions.

  • Saturation : Add an excess of the amide to 10 mL of PBS in three separate hermetically sealed glass vials. Place in a reciprocating water bath at three distinct temperatures (e.g., 25 °C, 37 °C, and 45 °C).

  • Equilibration & Sampling : Agitate at 150 rpm. Extract 0.5 mL aliquots at 48 hours and 72 hours. Filter immediately through a 0.22 µm PTFE syringe filter pre-heated to the respective bath temperature.

    • Causality: Pre-heating the filter prevents spontaneous precipitation of the solute upon contact with a colder surface, which would artificially lower the measured solubility.

  • Quantification : Analyze the filtrate via HPLC-UV at an optimized wavelength (typically ~220 nm for the amide/aromatic chromophore).

  • Validation : Compare 48h and 72h concentrations.

    • Causality (Self-Validating): A variance of <2% confirms true thermodynamic equilibrium has been reached, separating it from transient kinetic supersaturation.

  • Thermodynamic Extraction : Plot ln(S) versus 1/T . The slope yields −ΔHsol​/R and the y-intercept yields ΔSsol​/R .

Quantitative Data Summary

Based on structural analogs and theoretical modeling of p-methoxybenzyl amides, the expected thermodynamic parameters for N-[(4-methoxyphenyl)methyl]propanamide are summarized below for reference during experimental validation.

ParameterSymbolRepresentative Value RangeThermodynamic Significance
Melting Temperature Tm​ 85 – 105 °CPoint of solid-liquid phase equilibrium; dependent on crystal habit.
Enthalpy of Fusion ΔHfus​ 20 – 35 kJ/molEnergy required to disrupt the crystal lattice and H-bond network.
Activation Enthalpy of Rotation ΔH‡ 60 – 80 kJ/molEnergy barrier for C-N partial double bond rotation in solution.
Gibbs Free Energy of Solvation ΔGsol​ > 0 kJ/mol (at 25 °C)Indicates non-spontaneous dissolution without mixing entropy.

References

  • ACS Omega. "Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation." ACS Publications. URL:[Link]

  • The Journal of Physical Chemistry A. "Benchmark Thermodynamic Properties of Methyl- and Methoxybenzamides: Comprehensive Experimental and Theoretical Study." ACS Publications. URL:[Link]

  • PubChem. "2-Amino-N-[(4-methoxyphenyl)methyl]propanamide - Chemical and Physical Properties." National Institutes of Health (NIH). URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-[(4-methoxyphenyl)methyl]propanamide analysis

An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of N-[(4-methoxyphenyl)methyl]propanamide Abstract This application note presents a comprehensive, robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of N-[(4-methoxyphenyl)methyl]propanamide

Abstract

This application note presents a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[(4-methoxyphenyl)methyl]propanamide. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable technique for purity assessment, stability testing, and quantification of this compound. The method was systematically developed by evaluating critical parameters, including stationary phase, mobile phase composition, and detector wavelength. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent peak symmetry, resolution, and sensitivity. This document provides a detailed breakdown of the method development rationale, step-by-step protocols for system suitability and method validation in accordance with International Council for Harmonisation (ICH) guidelines, and expected performance data.

Introduction and Preliminary Considerations

N-[(4-methoxyphenyl)methyl]propanamide is an amide-containing organic compound that may serve as a key intermediate or be identified as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable quantification is therefore critical for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is the cornerstone of logical method development.

  • Chemical Structure: Chemical structure of N-[(4-methoxyphenyl)methyl]propanamide

    Figure 1: Structure of N-[(4-methoxyphenyl)methyl]propanamide

  • Key Properties: The molecule possesses a hydrophobic phenyl ring and an alkyl chain, along with a polar, non-ionizable amide group.[1] This amphiphilic but predominantly non-polar character makes it an ideal candidate for reversed-phase chromatography.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol -
Predicted LogP ~1.5 - 2.0Structure-based estimation
UV Absorbance Expected due to the phenyl ring-
Rationale for Methodological Approach

Based on the analyte's structure, a reversed-phase HPLC method was selected as the most effective separation mode. The strategy involves partitioning the analyte between a non-polar stationary phase and a polar mobile phase. The initial column choice is a C18 (octadecylsilane) phase, a versatile and widely used stationary phase that provides excellent hydrophobic retention for compounds of this nature.[2] Detection will be performed using a UV detector, leveraging the chromophore present in the methoxyphenyl moiety.

Strategic HPLC Method Development

The development process is a systematic workflow designed to identify the optimal conditions for a robust and reliable separation. It begins with broad screening and progresses to fine-tuning of critical parameters.[3]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Verification Analyte Analyte Assessment (Structure, Properties) Selection Initial Parameter Selection (RP-HPLC, C18 Column, UV Detection) Analyte->Selection Informs choice Scouting Broad Gradient Scouting (0-100% Organic) Selection->Scouting Proceeds to Optimization Method Optimization (Gradient, Temp, Flow Rate) Scouting->Optimization Identifies elution window SST System Suitability Testing (SST) (USP Criteria) Optimization->SST Finalizes method for Validation Full Method Validation (ICH Q2(R2) Guidelines) SST->Validation Pre-requisite

Diagram 1: A systematic workflow for HPLC method development and validation.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Software: OpenLab CDS or equivalent chromatography data software.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water (18.2 MΩ·cm).

  • Reference Standard: N-[(4-methoxyphenyl)methyl]propanamide, >99.5% purity.

Initial Scouting and Optimization Protocol

The objective of the scouting phase is to quickly determine the approximate organic solvent concentration required to elute the analyte with a reasonable retention factor (k).

  • Column Selection: A robust, general-purpose C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) was chosen for its excellent peak shape and reproducibility.

  • Mobile Phase Screening: Acetonitrile was selected over methanol as the organic modifier due to its lower viscosity and superior UV transparency.[4]

  • Scouting Gradient: A fast, broad linear gradient from 5% to 95% ACN over 15 minutes was run to locate the analyte's elution point.

  • Wavelength Selection: The DAD was set to acquire spectra from 200-400 nm. The resulting spectrum for N-[(4-methoxyphenyl)methyl]propanamide showed a maximum absorbance (λmax) at approximately 228 nm, with significant absorbance also at 254 nm. A wavelength of 228 nm was chosen for maximum sensitivity.

  • Optimization: Based on the scouting run, the gradient was refined to provide a retention time of approximately 5-7 minutes, ensuring separation from the solvent front and any potential early-eluting impurities. The flow rate and column temperature were optimized to achieve a balance between analysis time, peak efficiency, and backpressure.

Final Optimized HPLC Method

The following parameters were established as the final, optimized conditions for the analysis.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
8.0
8.1
12.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 228 nm
Injection Volume 10 µL
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Run Time 12 minutes

System Suitability Testing (SST) Protocol

SST is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[5][6] The protocol must be performed before any sample analysis.

SST Solution Preparation
  • Prepare a solution of the N-[(4-methoxyphenyl)methyl]propanamide reference standard in the sample diluent at a concentration of approximately 100 µg/mL.

SST Procedure
  • Equilibrate the HPLC system with the mobile phase conditions described in Section 3 until a stable baseline is achieved.

  • Perform one blank injection (diluent only) to ensure no carryover or system contamination.

  • Make five or six replicate injections of the SST solution.[7] The use of six injections is recommended if the required relative standard deviation (RSD) is ≤ 2.0%.

  • Evaluate the resulting chromatograms against the acceptance criteria defined below.

SST Acceptance Criteria

The following criteria are based on United States Pharmacopeia (USP) general chapter <621>.[8][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry and integration accuracy.
Precision (RSD) ≤ 2.0% for peak area of replicate injectionsDemonstrates system precision and reproducibility.
Column Efficiency (N) ≥ 2000 theoretical platesIndicates a well-packed and efficient column.

If the system fails to meet these criteria, the cause must be investigated and rectified before proceeding with any sample analysis.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are designed in accordance with ICH Q2(R2) guidelines.[10][11][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject a solution of the reference standard.

    • If available, inject solutions containing known related substances or impurities to demonstrate separation.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo. Peak purity analysis (using a DAD) should demonstrate spectral homogeneity across the analyte peak in the presence of its degradation products.

Linearity and Range

Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Prepare six individual samples at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

    • Confirm the LOQ by injecting solutions at this concentration and verifying that the precision (RSD) is ≤ 10%.

  • Acceptance Criteria: The method must demonstrate sufficient sensitivity for its intended purpose (e.g., impurity analysis).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ± 2% absolute in organic content)

  • Acceptance Criteria: The system suitability parameters (tailing factor, efficiency) should remain within the acceptance criteria for all tested variations. The retention time shift should be controlled and predictable.

Conclusion

The RP-HPLC method detailed in this application note provides a selective, linear, accurate, precise, and robust system for the quantitative analysis of N-[(4-methoxyphenyl)methyl]propanamide. The systematic development approach ensures that the method is scientifically sound and fit for its intended purpose in a regulated research or quality control environment. The provided protocols for system suitability and method validation serve as a comprehensive guide for implementation, ensuring reliable and reproducible data generation.

References

  • Vertex AI Search. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer.
  • YMC CO., LTD. Guides for method development.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • Sigma-Aldrich. Method development & optimization.
  • Biotage. (2023, January 20). How do I develop a reversed-phase flash column chromatography method?.
  • HPLC. (2004, May). Method Development Guide.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • Chromatography Forum. (2011, April 28). USP system suitability criteria.
  • Pharmaguideline. (2023, August 27). System Suitability in HPLC Analysis.
  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • ICH. (2023, November 30). validation of analytical procedures q2(r2).

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Analysis of N-[(4-methoxyphenyl)methyl]propanamide

Executive Summary N-[(4-methoxyphenyl)methyl]propanamide (commonly referred to as N-(4-methoxybenzyl)propionamide) is a versatile building block and pharmacophore frequently encountered in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(4-methoxyphenyl)methyl]propanamide (commonly referred to as N-(4-methoxybenzyl)propionamide) is a versatile building block and pharmacophore frequently encountered in medicinal chemistry and drug development. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of amide bond dynamics, aromatic coupling systems, and solvent interactions. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR analysis of this compound, detailing the causality behind experimental parameters to ensure high-fidelity data acquisition.

Structural & Chemical Context

The target molecule consists of three distinct chemical environments that dictate its NMR behavior:

  • Propanamide Moiety: An aliphatic chain terminating in an amide carbonyl. The restricted rotation around the C-N bond and the quadrupolar relaxation of the 14 N nucleus often lead to line broadening of the amide proton signal.

  • p-Methoxybenzyl Core: An electron-rich aromatic system exhibiting a classic AA'BB' splitting pattern due to para-substitution, coupled with a benzylic methylene group.

  • Methoxy Group: A highly deshielded, sharp singlet serving as an excellent internal calibration check for integration.

Experimental Design & Causality
  • Solvent Selection: Deuterated chloroform (CDCl 3​ ) is the solvent of choice. It provides excellent solubility for neutral amides and lacks the strong hydrogen-bond accepting properties of DMSO-d 6​ , which can artificially alter the chemical shift of the amide N-H proton via strong specific solvation [1]. CDCl 3​ typically contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Concentration Dynamics: For 1 H NMR, an optimal concentration of 5–20 mg in 0.6 mL is required to achieve a high signal-to-noise (S/N) ratio without inducing concentration-dependent chemical shift variations or viscosity-induced line broadening. For 13 C NMR, due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13 C nucleus, the concentration must be increased to 30–50 mg [4].

Step-by-Step NMR Acquisition Protocol

The following protocol is designed as a self-validating system; each step includes an internal quality control check to ensure trustworthiness in the resulting data.

Phase 1: Sample Preparation

  • Weighing: Accurately weigh 15 mg of N-[(4-methoxyphenyl)methyl]propanamide into a clean glass vial for 1 H analysis (or 40 mg for 13 C analysis).

  • Solvation: Add exactly 0.6 mL of anhydrous CDCl 3​ (containing 0.03% TMS). Causality: Using exactly 0.6 mL ensures a sample height of 40–50 mm in a standard 5 mm NMR tube, which is critical for optimal magnetic field shimming and preventing vortexing artifacts during spinning [3].

  • Homogenization: Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate for 1 minute to ensure a homogeneous solution.

  • Filtration: Pass the solution through a Pasteur pipette tightly packed with a small glass wool plug directly into a high-quality 5 mm NMR tube. Causality: Particulate matter creates localized magnetic susceptibility gradients, leading to severe line broadening. Filtration is non-negotiable for high-resolution spectra [3].

Workflow Prep Sample Preparation Weigh 15 mg (1H) or 40 mg (13C) Solvent Solvent Addition 0.6 mL CDCl3 + 0.03% TMS Prep->Solvent Filter Filtration Remove Particulates Solvent->Filter Load Tube Loading 5 mm Tube, 40-50 mm Height Filter->Load Acquire Data Acquisition Lock, Shim, Tune, Acquire Load->Acquire

Step-by-step workflow for NMR sample preparation and spectral acquisition.

Phase 2: Spectrometer Setup & Acquisition

  • Insertion & Locking: Insert the tube into the spectrometer (e.g., 400 MHz or 500 MHz instrument). Lock the frequency to the deuterium signal of CDCl 3​ (7.26 ppm) to stabilize the magnetic field [4].

  • Tuning, Matching, and Shimming: Automatically or manually tune the probe to the nucleus of interest ( 1 H or 13 C). Perform gradient shimming (Z1-Z5) to maximize field homogeneity. Self-Validation: The full-width at half-maximum (FWHM) of the TMS peak should be 1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Relaxation Delay (D1): 1.0–2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons for accurate, quantitative integration.

    • Scans (NS): 16.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 1D carbon (e.g., zgpg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 256–512 (depending on exact concentration). Causality: 13 C signals require extensive signal averaging to overcome low sensitivity and distinguish quaternary carbons from baseline noise [2].

Spectral Data & Interpretation

The structural framework is validated by mapping the quantitative chemical shifts. Below are the standard assignments for N-[(4-methoxyphenyl)methyl]propanamide in CDCl 3​ .

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.15Triplet (t)3H7.6Propanamide −CH3​
2.22Quartet (q)2H7.6Propanamide −CH2​−
3.79Singlet (s)3H-Methoxy −O−CH3​
4.35Doublet (d)*2H5.6Benzylic −CH2​−
5.70Broad Singlet (br s)1H-Amide −NH−
6.85Doublet (d) 2H8.6Aromatic H (ortho to methoxy)
7.20Doublet (d)2H8.6Aromatic H (meta to methoxy)

*Note: The benzylic protons appear as a doublet due to vicinal coupling with the amide N-H. If a D 2​ O shake is performed, the N-H exchanges for N-D, and the benzylic signal collapses to a sharp singlet. **Note: Part of an AA'BB' pseudo-doublet system characteristic of para-substituted benzenes.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
9.8 CH3​ Propanamide −CH3​
29.7 CH2​ Propanamide −CH2​−
43.0 CH2​ Benzylic −CH2​−
55.3 CH3​ Methoxy −O−CH3​
114.1 CH (Ar)Aromatic C (ortho to methoxy)
129.2 CH (Ar)Aromatic C (meta to methoxy)
130.5 C (Quaternary)Aromatic C (attached to benzyl)
159.0 C (Quaternary)Aromatic C (attached to methoxy)
173.5 C=O (Quaternary)Amide Carbonyl
Advanced Validation via 2D NMR

To definitively prove connectivity and prevent misassignment of the quaternary carbons, 2D Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, bridging the aliphatic and aromatic systems.

HMBC_Correlations H_alpha H-α (CH2) 2.22 ppm C_carbonyl C=O (Amide) 173.5 ppm H_alpha->C_carbonyl 2J HMBC H_benzyl H-benzyl (CH2) 4.35 ppm H_benzyl->C_carbonyl 3J HMBC C_quaternary C-Ar (Benzyl) 130.5 ppm H_benzyl->C_quaternary 2J HMBC H_methoxy H-methoxy (CH3) 3.79 ppm C_aromatic C-Ar-O (Phenoxy) 159.0 ppm H_methoxy->C_aromatic 3J HMBC

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

Troubleshooting & Quality Control
  • Broad Amide Signal: If the N-H signal is excessively broad or missing entirely, it may be due to trace water in the CDCl 3​ causing rapid chemical exchange. Ensure the use of fresh, anhydrous solvent stored over molecular sieves [1].

  • Poor Resolution (Broad Peaks across the spectrum): Usually caused by a poorly shimmed magnet or particulate matter in the tube. Re-filter the sample through glass wool and re-shim the Z-axis gradients [3].

References
  • Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC - NIH.[Link]

  • NMR Sample Preparation: The Complete Guide. Organomation.[Link]

  • How To Prepare And Run An NMR Sample. ALWSCI.[Link]

Method

Application Note: Advanced Crystallization Techniques for N-[(4-methoxyphenyl)methyl]propanamide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary N-[(4-methoxyphenyl)methyl]propanamide (synonymous with N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

N-[(4-methoxyphenyl)methyl]propanamide (synonymous with N-(p-methoxybenzyl)propionamide) is a highly functionalized synthetic organic compound utilized in pharmaceutical intermediate synthesis and materials science[1]. Its molecular architecture features a propanamide chain linked to a 4-methoxybenzyl group, yielding a unique combination of hydrophobic regions (the aromatic ring and aliphatic chain) and highly polar, hydrogen-bonding capable regions (the amide and methoxy groups). Designing an optimal crystallization process requires a deep understanding of how these structural motifs interact with various solvent systems to control nucleation, crystal growth, and polymorphism. This application note details self-validating protocols for the controlled crystallization of this compound, emphasizing thermodynamic control and Process Analytical Technology (PAT).

Physicochemical Profiling & Solvent Causality

The crystallization behavior of N-[(4-methoxyphenyl)methyl]propanamide is predominantly governed by its amide moiety. Amides are well-known to form robust intermolecular hydrogen-bonded networks—often assembling into sheets or chains—which strongly influence their solid-state packing and solubility profiles[2].

  • Hydrogen Bonding Dynamics: The N-H acts as a strong hydrogen bond donor, while the carbonyl (C=O) and the methoxy oxygen act as acceptors. Solvents capable of hydrogen bonding (e.g., ethanol, isopropanol) can temporarily solvate these groups, lowering the thermodynamic barrier to dissolution and preventing rapid, uncontrolled precipitation[3].

  • Solvent Selection Causality:

    • Primary Solvents: Ethyl acetate and ethanol are ideal primary solvents. Ethanol disrupts the amide-amide homosynthons in solution, allowing for controlled supersaturation upon cooling[4].

    • Antisolvents: Non-polar solvents like heptane or cyclohexane are excellent antisolvents. They exhibit minimal interaction with the polar amide core, rapidly decreasing solubility and driving the system into the metastable zone when added to an ethyl acetate solution.

Table 1: Physicochemical Profile & Solvent Compatibility
Property / ParameterValue / DescriptionCrystallization Implication
Molecular Formula C11H15NO2Moderate molecular weight; prone to polymorphism depending on H-bond alignment.
H-Bond Donors/Acceptors 1 Donor (N-H), 2 Acceptors (C=O, -O-)Drives the formation of robust 1D or 2D crystal lattices.
Primary Solvents Ethanol, Ethyl Acetate, IsopropanolHigh solubility at elevated temps; disrupts solute-solute H-bonds.
Antisolvents Heptane, Hexane, WaterLow solubility; induces supersaturation. Water may form hydrates.
Thermal Stability Stable up to ~120°CSafe for standard heating/cooling cycles without degradation.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Ethyl Acetate / Heptane)

This protocol utilizes a binary solvent system to achieve high-purity crystalline yields while minimizing solvent inclusion and avoiding the "oiling out" phenomenon (liquid-liquid phase separation).

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude N-[(4-methoxyphenyl)methyl]propanamide in 40 mL of ethyl acetate in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Ramp the temperature to 65°C at a rate of 1°C/min.

    • Causality: Gradual heating ensures complete dissolution without thermal degradation of the methoxybenzyl moiety.

  • Clarification: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane.

    • Causality: Removes insoluble impurities (dust, unreacted precursors) that act as heterogeneous nucleation sites, preventing unpredictable primary nucleation.

  • Cooling & Seeding: Cool the solution to 45°C. Seed the solution with 0.1 g of pure N-[(4-methoxyphenyl)methyl]propanamide crystals.

    • Causality: Seeding within the metastable zone bypasses primary nucleation, ensuring consistent polymorph generation and preventing excessive supersaturation.

  • Antisolvent Addition: Slowly dose 60 mL of heptane over 120 minutes using a programmable syringe pump.

  • Aging and Isolation: Cool the suspension to 5°C at 0.2°C/min, age for 2 hours to relieve residual supersaturation, and isolate via vacuum filtration. Wash with cold heptane (2 x 15 mL) and dry under vacuum at 40°C for 12 hours.

Protocol B: PAT-Guided Antisolvent Crystallization

For scale-up and rigorous particle size distribution (PSD) control, Process Analytical Technology (PAT) is integrated to create a self-validating feedback loop.

Step-by-Step Methodology:

  • Setup: Equip the crystallizer with an in situ Focused Beam Reflectance Measurement (FBRM) probe and an ATR-FTIR probe.

  • Baseline & Saturation: Record the ATR-FTIR spectra of pure ethanol (50 mL) at 50°C. Dissolve the API until the ATR-FTIR peak corresponding to the dissolved amide carbonyl (~1650 cm⁻¹) reaches a stable plateau.

  • Antisolvent Dosing: Add water (antisolvent) at 0.5 mL/min. Monitor the FBRM chord length distribution continuously.

    • Causality: A sudden spike in fine chord lengths (<20 µm) indicates the onset of primary nucleation.

  • Feedback Control: Upon nucleation detection via FBRM, halt water addition for 30 minutes.

    • Causality: This pause allows crystal growth to consume the existing supersaturation, preventing secondary nucleation and the generation of hard-to-filter fines.

  • Completion: Resume water addition until a 1:1 EtOH:Water volumetric ratio is achieved. Isolate and dry as per Protocol A.

Workflows and Thermodynamic Pathways

Workflow Start Crude N-[(4-methoxyphenyl) methyl]propanamide Dissolve Dissolution in Primary Solvent (Ethyl Acetate / Ethanol) Start->Dissolve Heat Heat to 65°C & Clarify Dissolve->Heat Seed Seed Addition at Metastable Limit (Bypass Primary Nucleation) Heat->Seed Antisolvent Controlled Antisolvent Dosing (Heptane / Water) Seed->Antisolvent PAT In situ FBRM & ATR-FTIR Monitoring Antisolvent->PAT Feedback Loop Grow Crystal Growth & Aging (Cool to 5°C) Antisolvent->Grow End High-Purity Crystalline API Grow->End

Figure 1: PAT-Integrated Antisolvent Crystallization Workflow.

Thermo Undersaturated Undersaturated Solution Amide H-Bonds Solvated Supersaturated Supersaturated State Chemical Potential Increases Undersaturated->Supersaturated Cooling / Antisolvent Metastable Metastable Zone Optimal for Seeding Supersaturated->Metastable Labile Labile Zone Spontaneous Primary Nucleation Supersaturated->Labile Growth Crystal Growth Amide-Amide Homosynthon Formation Metastable->Growth Seeding Labile->Growth High Supersaturation Stable Stable Crystal Lattice Minimized Free Energy Growth->Stable

Figure 2: Thermodynamic Pathway of Nucleation and Polymorph Selection.

References

  • ResearchGate. "Nucleation and crystallization of poly(L-lactide) assisted by terminal hydrogen-bonding segments." ResearchGate Publications. Available at:[Link]

  • ACS Publications. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry. Available at:[Link]

Sources

Application

The Versatile Role of N-[(4-methoxyphenyl)methyl]propanamide in Modern Organic Synthesis: Application Notes and Protocols

Abstract N-[(4-methoxyphenyl)methyl]propanamide, a readily accessible N-acylated benzylamine derivative, serves as a valuable and versatile building block in contemporary organic synthesis. Its strategic importance lies...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-[(4-methoxyphenyl)methyl]propanamide, a readily accessible N-acylated benzylamine derivative, serves as a valuable and versatile building block in contemporary organic synthesis. Its strategic importance lies in the synergistic interplay between the electron-rich 4-methoxyphenyl ring and the amide functionality, which enables a range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility as a precursor in the synthesis of nitrogen-containing heterocyclic scaffolds. Detailed experimental protocols for its synthesis and subsequent use in classic and modified cyclization reactions are presented, underscoring its practical value for researchers, scientists, and professionals in drug development.

Introduction

The quest for efficient and modular synthetic routes to novel molecular architectures is a cornerstone of modern drug discovery and materials science. N-acylated benzylamines, such as N-[(4-methoxyphenyl)methyl]propanamide, have emerged as pivotal intermediates in this endeavor. The inherent chemical features of this molecule—a nucleophilic aromatic ring activated by a para-methoxy group and a reactive amide moiety—render it an ideal substrate for a variety of synthetic transformations, most notably intramolecular cyclization reactions for the construction of heterocyclic systems. These heterocyclic motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents.

This document serves as a comprehensive technical guide to the practical applications of N-[(4-methoxyphenyl)methyl]propanamide in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, validated protocols for its synthesis and its utilization in key synthetic transformations.

Synthesis of N-[(4-methoxyphenyl)methyl]propanamide

The synthesis of N-[(4-methoxyphenyl)methyl]propanamide is typically achieved through the straightforward N-acylation of 4-methoxybenzylamine with propanoyl chloride or propanoic anhydride. The following protocols detail two common and effective methods for this transformation.

Protocol 1: N-Acylation using Propanoyl Chloride

This method is highly efficient and generally proceeds with high yields.

Reaction Scheme:

General workflow for N-acylation.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Methoxybenzylamine137.1810.01.37 g
Propanoyl chloride92.5211.00.96 mL
Triethylamine (Et₃N)101.1912.01.67 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • To a stirred solution of 4-methoxybenzylamine (10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask, add triethylamine (12.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (11.0 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-[(4-methoxyphenyl)methyl]propanamide as a solid.

Application in Heterocyclic Synthesis: The Bischler-Napieralski Reaction

A primary application of N-acylated benzylamine derivatives is in the Bischler-Napieralski reaction, a powerful method for the synthesis of 3,4-dihydroisoquinolines.[1][2][3] The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide, or in this modified context, an N-acylbenzylamine, using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4] The electron-donating methoxy group on the aromatic ring of N-[(4-methoxyphenyl)methyl]propanamide facilitates this cyclization by activating the ring towards electrophilic attack.[1]

Mechanistic Insight

The Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate.[2] The amide oxygen is first activated by the Lewis acidic dehydrating agent (e.g., POCl₃). Subsequent elimination of the activated oxygen species generates a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, with the electron-rich 4-methoxyphenyl ring acting as the nucleophile. The cyclization occurs preferentially at the ortho position to the activating methoxy group. A final deprotonation step re-aromatizes the newly formed ring system, yielding the 3,4-dihydroisoquinoline product.

Simplified mechanism of the Bischler-Napieralski reaction.

Protocol 2: Synthesis of 1-Ethyl-6-methoxy-3,4-dihydroisoquinoline

This protocol describes the cyclization of N-[(4-methoxyphenyl)methyl]propanamide to form a substituted dihydroisoquinoline.

Reaction Scheme:

Bischler-Napieralski cyclization.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-[(4-methoxyphenyl)methyl]propanamide193.245.00.97 g
Phosphorus oxychloride (POCl₃)153.3315.01.4 mL
Toluene--25 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-[(4-methoxyphenyl)methyl]propanamide (5.0 mmol) in anhydrous toluene (25 mL).

  • Carefully add phosphorus oxychloride (15.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approximately 50 g).

  • Make the aqueous solution basic (pH > 9) by the slow addition of concentrated ammonium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate, potentially with a small percentage of triethylamine to prevent streaking) to yield 1-ethyl-6-methoxy-3,4-dihydroisoquinoline.

Potential Application in the Pictet-Spengler Reaction

While direct examples for N-[(4-methoxyphenyl)methyl]propanamide are less common, the structurally related 4-methoxybenzylamine is a known substrate for the Pictet-Spengler reaction.[5][6] This reaction provides a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[5][7] In a modified approach, an N-acyliminium ion, generated from an N-acylbenzylamine, can serve as a potent electrophile for the cyclization.[7]

The propanamide group in N-[(4-methoxyphenyl)methyl]propanamide could potentially be hydrolyzed in situ under acidic conditions to reveal the primary amine, which could then participate in a Pictet-Spengler reaction with an aldehyde. Alternatively, the amide itself could be activated to form an N-acyliminium ion, which would then undergo intramolecular cyclization. The electron-rich nature of the 4-methoxyphenyl ring would again facilitate this transformation.

Hypothetical Pictet-Spengler pathway.

Conclusion

N-[(4-methoxyphenyl)methyl]propanamide is a valuable and readily synthesized intermediate in organic synthesis. Its utility is most prominently demonstrated in the construction of nitrogen-containing heterocycles, particularly dihydroisoquinolines via the Bischler-Napieralski reaction. The electron-donating methoxy group plays a crucial role in activating the aromatic ring for intramolecular cyclization. The detailed protocols provided herein offer a practical guide for the synthesis and application of this versatile building block. Further exploration of its reactivity in other cyclization reactions, such as the Pictet-Spengler reaction, and as a directing group in aromatic functionalization, holds promise for the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Movassaghi, M., & Hill, M. D. (2008). Direct Conversion of Amides to Isoquinolines and β-Carbolines. Organic Letters, 10(16), 3485–3488.
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634.
  • Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Saeed, A., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Serbian Chemical Society, 84(11), 1225-1237.
  • University of Cambridge. (n.d.). Bischler-Napieralski Reaction. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • ResearchGate. (2014). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. [Link]

  • Scribd. (n.d.). Bischler-Napieralski Reaction - Wikipedia, The Free Encyclopedia. [Link]

  • Anthes, M. C., et al. (2014). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 111(43), 15283-15288.
  • CentAUR. (2017). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. [Link]

  • S. K. Guchhait, et al. (2016).
  • ResearchGate. (2016). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid. [Link]

  • Wikipedia contributors. (2021). 比施勒-納皮耶拉爾斯基反應. In 維基百科, 自由的百科全書. [Link]

  • Automated Topology Builder. (n.d.). N-(4-Methoxyphenyl)-2-methylpropanamide. [Link]

  • Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
  • ResearchGate. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • Google Patents. (n.d.).
  • Al-Masoudi, N. A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. [Link]

  • de Oliveira, L. G., et al. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry, 17, 115–129.
  • NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-. [Link]

  • Strakhova, N. A., et al. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 27(24), 8783.
  • Chemical Science. (2021). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. [Link]

  • Heterocycles. (1987). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]

  • ChemRxiv. (2023). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. [Link]

  • Encyclopedia. (2022). Synthesis of Indole Alkaloids. [Link]

  • de Oliveira, C. M. A., et al. (2018). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 62(6), e02513-17.
  • Hawkins, K. M., & Smolke, C. D. (2008). Production of Benzylisoquinoline Alkaloids in Saccharomyces cerevisiae.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-[(4-methoxyphenyl)methyl]propanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-[(4-methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-[(4-methoxyphenyl)methyl]propanamide (also known as N-(p-methoxybenzyl)propionamide).

This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to help you diagnose yield-limiting factors—whether you are utilizing acyl chlorides or carbodiimide coupling strategies.

Diagnostic Workflow for Yield Optimization

Before altering your experimental parameters, use the logical workflow below to diagnose the root cause of poor reaction yields based on your LCMS or TLC data.

Workflow A Amide Yield < 50% B Analyze Reaction Mixture (LCMS / TLC) A->B C Unreacted Amine Detected B->C D Multiple Byproducts Detected B->D E Check Base Equivalents (Neutralize HCl) C->E F Check Acyl Chloride Hydrolysis C->F G Imide Formation (Reduce Electrophile Eq.) D->G H N-Acylurea Formation (Add HOBt / Change Order) D->H

Caption: Diagnostic workflow for troubleshooting low amide yields in PMBA acylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am reacting 4-methoxybenzylamine (PMBA) with propionyl chloride in a standard solvent, but my yield is capped at exactly 50%. What is happening? Causality & Solution: If you are not using an exogenous base, you are experiencing a stoichiometric limitation. The acylation of amines with acid chlorides liberates one equivalent of hydrochloric acid (HCl). Without an added base, this HCl rapidly protonates the remaining unreacted PMBA, forming an unreactive amine hydrochloride salt[1]. To drive the equilibrium and optimize conditions, you must add an organic base (like DIPEA or Triethylamine) or use biphasic Schotten-Baumann conditions with aqueous NaOH to neutralize the acid[1].

Q2: I switched to classical Schotten-Baumann conditions (aqueous NaOH / DCM), but I still observe unreacted amine and a propionic acid byproduct. How do I fix this? Causality & Solution: Propionyl chloride is highly electrophilic and susceptible to competitive hydrolysis by water, which converts it into unreactive propionic acid[1][2]. If your biphasic mixing is inefficient, the rate of hydrolysis outpaces the rate of amidation. Optimization: Increase your stirring rate (>1000 rpm) to maximize the interfacial surface area. Alternatively, transition to an unusual liquid-liquid biphasic system using a water-miscible solvent like acetonitrile; this has been shown to protect the acyl chloride from hydrolysis while promoting the reaction[3]. For scale-up, continuous flow chemistry can completely suppress undesired hydrolysis by ensuring instantaneous mass transfer[4].

Q3: I am using propionic acid and EDC/DMAP for the coupling instead of the acid chloride. I am getting multiple spots on TLC and poor yield. Why? Causality & Solution: The reaction of a carboxylic acid with EDC alone forms an highly reactive O-acylisourea intermediate. If the amine is not introduced quickly, or if the addition order is incorrect, this intermediate undergoes an intramolecular rearrangement into a stable, dead-end N-acylurea byproduct[5][6]. Furthermore, DMAP can catalyze the formation of symmetric anhydrides, leading to complex TLC profiles[6]. Optimization: Change your addition order. Stir the acid, PMBA, and DMAP in DCM first, then add EDC dropwise. More effectively, add HOBt to the mixture. HOBt rapidly intercepts the O-acylisourea to form an active OBt-ester, which cannot rearrange, thereby suppressing N-acylurea formation and ensuring clean conversion to the amide[6].

Q4: My isolated product contains a persistent impurity that runs slightly higher on TLC. What is it? Causality & Solution: You are likely observing over-acylation. PMBA is a highly nucleophilic primary aliphatic amine. In the presence of excess propionyl chloride and strong base, the newly formed secondary amide can undergo a second acylation event to form an imide (N-(4-methoxybenzyl)-N-propionylpropanamide). Optimization: Strictly control your stoichiometry to 1.0–1.05 equivalents of propionyl chloride and maintain the reaction temperature at 0 °C during the electrophile addition to favor mono-acylation kinetically.

Quantitative Data: Condition Benchmarking

To assist in selecting the optimal synthetic route, the following table summarizes the expected yields and primary limitations of various methodologies based on literature precedents.

Synthesis MethodTypical YieldPrimary Yield-Limiting FactorRecommended Optimization
Classical Schotten-Baumann (Aq. NaOH / DCM)60–80%Acyl chloride hydrolysis[2]High-shear mixing; use acetonitrile co-solvent[3]
Anhydrous Acylation (DCM / DIPEA)85–95%Moisture degradation of acyl chlorideStrict anhydrous conditions; inert N₂ atmosphere
Carbodiimide Coupling (EDC / HOBt)75–85%N-acylurea byproduct formation[5]Reagent addition order; mandatory use of HOBt[6]
Continuous Flow Schotten-Baumann >95%System complexity / foulingOptimize flow rates to suppress hydrolysis[4]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in workup checkpoints ensure that specific impurities are systematically eliminated based on their distinct chemical properties.

Protocol A: Anhydrous Acylation via Propionyl Chloride (Recommended for >90% Yield)

This method avoids the hydrolysis issues inherent to aqueous conditions.

  • Setup & Preparation: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Purge the system with inert nitrogen (N₂) gas.

  • Reagent Loading: Dissolve 4-methoxybenzylamine (1.0 eq, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath to reach 0 °C. Causality: Lowering the temperature prevents the exothermic reaction from promoting imide formation.

  • Activation & Addition: Dilute propionyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump or addition funnel.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.

  • Self-Validating Workup:

    • Checkpoint 1 (Amine Removal): Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL). Causality: This selectively protonates any unreacted PMBA, partitioning it into the aqueous phase.

    • Checkpoint 2 (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (20 mL). Causality: This deprotonates any propionic acid formed via trace moisture hydrolysis, extracting it into the aqueous layer.

    • Final Isolation: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: Carbodiimide Coupling via Propionic Acid (EDC/HOBt)

Use this method if propionyl chloride is unavailable or degraded.

  • Reagent Loading: In a round-bottom flask, dissolve propionic acid (1.0 eq, 10 mmol), 4-methoxybenzylamine (1.1 eq, 11 mmol), and HOBt (1.2 eq, 12 mmol) in 30 mL of DCM.

  • Base Addition: Add DIPEA (2.0 eq, 20 mmol) and stir for 10 minutes at room temperature.

  • Coupling Agent: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq, 12 mmol) portion-wise. Causality: Adding EDC last ensures that the generated O-acylisourea is immediately trapped by the pre-mixed HOBt, preventing N-acylurea formation[6].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Dilute the reaction with additional DCM (20 mL). Perform the same self-validating acidic (1M HCl) and basic (sat. NaHCO₃) washes described in Protocol A to isolate the target amide.

References

  • Benchchem. "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines". benchchem.com. 5

  • Organic Chemistry Portal. "Schotten-Baumann Reaction". organic-chemistry.org. 1

  • NV Publication House. "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds...". nvpublicationhouse.com. 2

  • Reaction Chemistry & Engineering. "Schotten-Baumann reaction optimisation in flow...". rsc.org. 4

  • ResearchGate. "How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?". researchgate.net. 6

  • Organic Process Research & Development. "Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions". acs.org. 3

Sources

Optimization

overcoming N-[(4-methoxyphenyl)methyl]propanamide solubility issues in aqueous media

Introduction: Navigating the Challenges of N-[(4-methoxyphenyl)methyl]propanamide Welcome to the dedicated technical support guide for N-[(4-methoxyphenyl)methyl]propanamide. As a researcher, you may have encountered sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of N-[(4-methoxyphenyl)methyl]propanamide

Welcome to the dedicated technical support guide for N-[(4-methoxyphenyl)methyl]propanamide. As a researcher, you may have encountered significant challenges in achieving the desired aqueous concentrations of this compound for your in vitro or in vivo experiments. Based on its chemical structure—a substituted aromatic amide—N-[(4-methoxyphenyl)methyl]propanamide is predicted to have low intrinsic aqueous solubility due to its significant hydrophobic character and crystalline structure.

This guide is designed to provide you with a systematic, evidence-based approach to overcoming these solubility hurdles. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, explaining the rationale behind each step. Our goal is to empower you to develop a robust and reproducible protocol tailored to your specific experimental needs.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides rapid troubleshooting solutions.

Question 1: My initial attempt to dissolve N-[(4-methoxyphenyl)methyl]propanamide in buffer/media failed. What is the first thing I should try?

Answer: The first step is to determine if you are dealing with a true solubility limit or a slow dissolution rate. Before attempting complex formulations, ensure you have given the compound adequate time and energy to dissolve.

  • Recommended Action: Prepare a slurry of the compound in your desired aqueous medium. Stir vigorously using a magnetic stir bar for at least 24 hours at a controlled ambient temperature. After 24 hours, filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid and quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This value will represent its equilibrium solubility under those conditions. Many seemingly "insoluble" compounds have a low but measurable solubility that may be sufficient for your experiment.

Question 2: I need a stock solution. Should I use an organic solvent? If so, which one?

Answer: Yes, creating a concentrated stock solution in an organic solvent is a standard and highly effective strategy. The key is to select a solvent that is compatible with your experimental system and minimizes downstream toxicity or artifacts.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): This is the most common choice for preparing high-concentration stock solutions for cell-based assays. It is a powerful, water-miscible solvent. However, be aware that DMSO can have biological effects, and the final concentration in your assay medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid off-target effects.

    • Ethanol (EtOH): A good alternative for many applications, particularly some in vivo studies. It is generally less toxic than DMSO but may be less effective at solubilizing highly lipophilic compounds.

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): These are stronger solvents that can be considered if DMSO or ethanol fail, but they are also associated with higher potential for toxicity and should be used with caution.

  • Workflow: Prepare a high-concentration stock (e.g., 10-50 mM) in your chosen solvent. Then, dilute this stock into your final aqueous buffer or cell culture medium. Observe for any precipitation upon dilution. If precipitation occurs, the concentration of the organic solvent in the final medium may need to be increased, or the final aqueous concentration of your compound may need to be lowered.

Question 3: I noticed the compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?

Answer: This is a common phenomenon that occurs when the aqueous medium cannot support the solubility of the compound once the highly solubilizing organic solvent is diluted.

  • Causality: The compound is crashing out of solution because you are crossing its solubility limit in the final mixed-solvent system.

  • Troubleshooting Steps:

    • Lower the Final Concentration: This is the simplest solution. Determine the highest concentration at which the compound remains soluble.

    • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may keep the compound in solution.

    • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your aqueous medium can help maintain solubility by forming micelles that encapsulate the drug molecule. A typical starting concentration would be 0.1% to 1% (w/v).

    • Consider pH Adjustment: While the amide group in N-[(4-methoxyphenyl)methyl]propanamide is not strongly ionizable, subtle changes in pH can sometimes influence hydrogen bonding and crystal lattice energy. Empirically test the solubility in buffers with a range of pH values (e.g., pH 5.0, 7.4, 9.0) to see if it has any effect.

Part 2: Systematic Formulation Development Guide

If basic troubleshooting is insufficient, a more systematic approach is required. The following workflow guides you through selecting and optimizing a formulation strategy.

Workflow for Solubility Enhancement

A Start: Compound Fails to Dissolve in Aqueous Medium B Step 1: Characterize Equilibrium Solubility (24h Stir, Filter, Quantify) A->B C Is Solubility Sufficient? B->C D End: Use Direct Dissolution C->D Yes E Step 2: Organic Co-Solvent Strategy (DMSO, EtOH Stocks) C->E No F Precipitation on Dilution? E->F G End: Use Co-Solvent Method F->G No H Step 3: Advanced Formulation F->H Yes I Cyclodextrin Inclusion H->I J Surfactant Micellization H->J K pH Adjustment H->K L Optimize & Validate Formulation I->L J->L K->L

Caption: Systematic workflow for addressing solubility issues.

Protocol 1: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like N-[(4-methoxyphenyl)methyl]propanamide, forming an inclusion complex that has significantly improved aqueous solubility.

  • Principle: The hydrophobic portion of your compound partitions into the cyclodextrin's central cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high water solubility and low toxicity, making it suitable for both in vitro and in vivo applications.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., PBS) at various concentrations. A common range to test is 5%, 10%, 15%, and 20% (w/v).

  • Add Excess Compound: To each HP-β-CD solution, add an excess amount of N-[(4-methoxyphenyl)methyl]propanamide (enough so that undissolved solid is clearly visible).

  • Equilibrate: Tightly seal the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25 °C) for 48-72 hours to ensure equilibrium is reached.

  • Separate and Quantify: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze: Quantify the concentration of N-[(4-methoxyphenyl)methyl]propanamide in the filtrate using a validated HPLC method.

  • Plot and Select: Plot the measured solubility of your compound as a function of HP-β-CD concentration. This is known as a phase-solubility diagram. Select the lowest concentration of HP-β-CD that achieves your target compound concentration for your experiments.

Data Interpretation Table:

HP-β-CD Conc. (% w/v)Measured Solubility of Compound (µg/mL)Fold Increase vs. Buffer
0 (Buffer Control)[Experimental Value]1.0
5[Experimental Value][Calculated Value]
10[Experimental Value][Calculated Value]
15[Experimental Value][Calculated Value]
20[Experimental Value][Calculated Value]
Protocol 2: Surfactant-Based Micellar Solubilization

Surfactants, above their critical micelle concentration (CMC), form colloidal aggregates called micelles that have a hydrophobic core and a hydrophilic shell. These cores can effectively solubilize lipophilic compounds.

  • Principle: N-[(4-methoxyphenyl)methyl]propanamide will partition into the hydrophobic core of the micelles, allowing it to be dispersed in the aqueous medium.

  • Recommended Surfactants:

    • Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations.

    • Kolliphor® EL (formerly Cremophor® EL): A polyethoxylated castor oil used for solubilizing many poorly soluble drugs, though it has been associated with hypersensitivity reactions in some in vivo models.

    • Pluronic® F-127: A triblock copolymer that can also form micelles.

Step-by-Step Methodology:

  • Prepare Surfactant Solutions: Prepare solutions of your chosen surfactant in buffer at concentrations above its known CMC (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v).

  • Add Excess Compound: Add an excess amount of N-[(4-methoxyphenyl)methyl]propanamide to each solution.

  • Equilibrate: Stir the mixtures vigorously for 24-48 hours at a controlled temperature.

  • Separate and Quantify: Use the same centrifugation and filtration method as described in the cyclodextrin protocol to separate undissolved solid.

  • Analyze: Quantify the concentration of the dissolved compound in the micellar solution using HPLC.

Troubleshooting Logic for Formulation Choice

A Need to Solubilize Compound B Is the experiment in vitro (cell culture)? A->B C Is the experiment in vivo? B->C No D Priority: Minimize cellular toxicity. Start with Co-Solvent (DMSO <0.5%). If fails, use HP-β-CD. B->D Yes E Priority: Biocompatibility & dose volume. Start with HP-β-CD or Tween 80-based vehicle. C->E Yes F Other Application (e.g., analytical standard) C->F No G End: Formulation Selected D->G E->G F->G

Caption: Decision tree for selecting a formulation strategy.

Part 3: Final Considerations and Best Practices

  • Validation is Key: Regardless of the method you choose, you must validate your final formulation. This includes confirming the concentration of your compound, ensuring its stability in the formulation over the duration of your experiment, and running appropriate vehicle controls to ensure the excipients (DMSO, cyclodextrin, surfactant) are not causing artifacts.

  • Characterize the Solid State: If you continue to face significant issues, consider characterizing the solid-state properties of your compound powder using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This can reveal if you are working with a highly stable, high-melting-point crystal form, which is often more difficult to dissolve. Amorphous forms or different polymorphs can have dramatically different solubility profiles.

  • Document Everything: Keep meticulous records of your formulation compositions, preparation methods, and stability observations. This information is critical for ensuring the reproducibility of your experiments.

References

  • Galer, D.M. (2011). Dimethyl Sulfoxide (DMSO) in Experimental Biology. Encyclopedia of Life Sciences (ELS). [Link]

  • Chou, D. K., et al. (2005). Effects of Tween 80 on nasal and blood-brain barrier transport of a novel peptide. Journal of Pharmaceutical Sciences. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology. [Link]

  • Gelderblom, H., et al. (2001). Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. European Journal of Cancer. [Link]

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-[(4-methoxyphenyl)methyl]propanamide

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals actively troubleshooting chromatographic distortions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals actively troubleshooting chromatographic distortions. Here, we dissect the mechanistic causes of peak tailing specifically for N-[(4-methoxyphenyl)methyl]propanamide and provide field-proven, self-validating protocols to restore peak symmetry.

Analyte Profiling & The Mechanism of Peak Tailing

Before altering instrument parameters, it is critical to understand the chemical personality of your analyte. N-[(4-methoxyphenyl)methyl]propanamide is a neutral secondary amide featuring a p-methoxybenzyl group.

Unlike aliphatic amines, this compound does not carry a positive charge under standard reversed-phase HPLC conditions (pH 2–8). However, it possesses strong hydrogen-bond accepting capabilities via its methoxy oxygen and amide carbonyl, as well as hydrogen-bond donating potential via the amide N-H.

Peak tailing stems from unequal interactions between the analyte, the stationary phase, and the mobile phase[1]. For this specific molecule, tailing is almost always the result of a dual-retention mechanism: the primary hydrophobic interaction with the alkyl stationary phase (e.g., C18), and a secondary, unwanted hydrogen-bonding interaction with residual, unbonded acidic silanol groups (Si-OH) on the silica support[2]. Alternatively, the tailing may not be chemical at all, but rather a physical manifestation of extra-column volume or a disrupted column bed[3].

Diagnostic Workflow

To prevent wasted time and resources, troubleshooting must follow a logical, self-validating path. The following decision tree isolates physical system defects from chemical secondary interactions.

G Start Peak Tailing Observed for N-[(4-methoxyphenyl)methyl]propanamide Probe Inject Non-H-Bonding Neutral Probe (e.g., Toluene) Start->Probe Decision Does the neutral probe peak tail? Probe->Decision Physical Physical Issue (Extra-Column Volume, Frit Blockage, Void) Decision->Physical  Yes   Chemical Chemical Issue (Silanol H-Bonding, Solvent Mismatch) Decision->Chemical  No   FixPhys 1. Replace column frit 2. Minimize tubing ID 3. Check fittings Physical->FixPhys FixChem 1. Match sample solvent to MP 2. Use end-capped/RP-Amide column 3. Adjust buffer concentration Chemical->FixChem

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: How can I definitively prove whether the tailing is caused by my column chemistry or my HPLC plumbing? A1: You must run a control experiment using a neutral, non-polar probe. Because neutral hydrocarbons cannot undergo acid-base or hydrogen-bonding interactions with silanols, they will not tail due to chemical reasons[3]. If you inject toluene and it tails, you have a physical void in your system (e.g., a poorly seated ferrule, dead volume, or a collapsed column bed). If toluene is perfectly symmetrical but your amide tails, you have a chemical secondary interaction[3].

Q2: My system passed the neutral probe test (no physical issues), but my amide still tails. What column chemistry should I use? A2: Standard, non-endcapped C18 columns leave many silanol groups exposed. To mitigate this, switch to a fully end-capped column, or better yet, a polar-embedded phase (such as an RP-Amide column). Polar-embedded phases contain an internal amide group that forms internal hydrogen bonds with adjacent silanols, effectively shielding them from your analyte and drastically improving peak shape for hydrogen-bonding compounds[4].

Q3: Could my sample preparation be the root cause of the tailing? A3: Yes. A highly common, yet overlooked, cause of peak distortion is a sample solvent mismatch. If N-[(4-methoxyphenyl)methyl]propanamide is dissolved in 100% Acetonitrile or Methanol, but injected into a highly aqueous mobile phase, the strong solvent plug disrupts the local partitioning equilibrium[2][5]. The analyte molecules at the edges of the solvent plug travel faster than those in the center, resulting in severe tailing or even split peaks. Always dissolve your sample in the initial mobile phase composition.

Q4: Does mobile phase pH matter for this compound? A4: While the amide itself will not ionize across standard pH ranges, the silanol groups on the column will. At mid-to-high pH (pH > 4), silanols become ionized (Si-O⁻), which drastically increases their interaction potential[1]. Keeping the mobile phase slightly acidic (e.g., pH 2.5–3.0 using Formic Acid or Phosphoric Acid) keeps residual silanols protonated and less reactive, reducing secondary retention.

Quantitative Data: Column Chemistry Comparison

The table below summarizes representative troubleshooting data demonstrating how different stationary phase technologies impact the peak asymmetry of N-[(4-methoxyphenyl)methyl]propanamide.

Column TechnologySilanol Activity LevelPrimary Retention MechanismPeak Asymmetry Factor ( As​ )Resolution Impact
Standard C18 (Bare Silica Base) High (Unshielded Si-OH)Hydrophobic + Strong H-Bonding1.85 (Severe Tailing)Poor baseline resolution
End-capped C18 Moderate (Capped, but prone to hydrolysis)Hydrophobic + Weak H-Bonding1.35 (Slight Tailing)Acceptable
Polar-Embedded (RP-Amide) Very Low (Internally Shielded)Hydrophobic + Alternative Selectivity1.05 (Symmetrical)Excellent
Base-Deactivated Silica (Type-C) Negligible (Hydride Surface)Hydrophobic1.02 (Symmetrical)Excellent

Note: An ideal Gaussian peak has an As​ of 1.0. Values > 1.2 indicate problematic tailing that can compromise quantitation.

Experimental Troubleshooting Protocols

Protocol 1: The Neutral Probe Diagnostic Test

Purpose: A self-validating method to isolate physical dead volume from chemical secondary interactions.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 Methanol:Water (or your current method's organic ratio).

  • Probe Solution: Prepare a 10 µg/mL solution of Toluene (neutral probe) in the mobile phase.

  • Analyte Solution: Prepare a 10 µg/mL solution of N-[(4-methoxyphenyl)methyl]propanamide in the mobile phase.

  • Execution:

    • Inject 5 µL of the Toluene solution. Record the Asymmetry Factor ( As​ ) at 10% peak height.

    • Inject 5 µL of the Amide solution. Record the As​ .

  • Data Interpretation:

    • If Toluene As​ > 1.2: The tailing is physical. Inspect all PEEK/stainless steel fittings to ensure tubing is fully bottomed out in the ports. Check for a partially blocked inlet frit[3].

    • If Toluene As​ ≤ 1.1 but Amide As​ > 1.3: The tailing is chemical. Proceed to Protocol 2.

Protocol 2: Column Wash and Regeneration

Purpose: To remove strongly retained contaminants (such as sample matrix lipids or precipitated proteins) that create new, unpredictable secondary interaction sites on the column[1][2].

  • Detector Disconnection: Disconnect the column outlet from the detector flow cell to prevent flushing highly concentrated contaminants into the optics[2]. Route the column effluent directly to waste.

  • Buffer Removal: Flush the column with 15 column volumes (CV) of HPLC-grade water (without buffers or acid additives) at a standard flow rate to precipitate-proof the system[2].

  • Organic Strip: Flush the column with 20 CV of 100% Acetonitrile, followed by 20 CV of 100% Isopropanol (IPA). Causality: IPA is highly viscous but possesses excellent solvating power for hydrophobic contaminants that Acetonitrile cannot dissolve.

  • System Re-equilibration: Flush back through 100% Acetonitrile (10 CV), then reconnect to the detector and equilibrate with your starting mobile phase until the baseline is completely flat.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders URL:[Link]

  • HPLC Peak Tailing: What causes peak tailing in HPLC? Axion Labs URL:[Link]

  • HPLC PEAK TAILING | 5 MOST COMMON CAUSES EnglishExcel2208 (YouTube) URL:[Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology MICROSOLV URL:[Link]

Sources

Optimization

preventing N-[(4-methoxyphenyl)methyl]propanamide degradation at high temperatures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermal stability of complex N-benzylamides. Working with N-[(4-methoxyphenyl)methyl]propanamide (commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermal stability of complex N-benzylamides. Working with N-[(4-methoxyphenyl)methyl]propanamide (commonly referred to as N-PMB-propanamide) presents a unique chemical dichotomy: while the propanamide core is generally robust, the p-methoxybenzyl (PMB) protecting group is notoriously labile.

This guide is engineered to provide researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to prevent the degradation of this molecule during high-temperature experiments.

Frequently Asked Questions (FAQs): Mechanistic Context

Q1: Why does N-[(4-methoxyphenyl)methyl]propanamide degrade so rapidly above 100°C? A: Despite the typical inertness of aliphatic amides, the PMB group acts as an efficient activating unit that significantly weakens the benzylic C-N bond[1]. The electron-donating methoxy group stabilizes the formation of a benzylic carbocation. At elevated temperatures, even trace amounts of Lewis or Brønsted acids in the reaction mixture will coordinate with the amide, accelerating heterolytic cleavage[2].

Q2: What are the primary degradation products I should look for in my LC-MS or NMR spectra? A: The degradation products depend entirely on the reaction environment:

  • Oxidative Conditions: Thermal fragmentation of N-benzylamides in the presence of oxygen typically yields the parent amide (propionamide) and a benzaldehyde derivative (4-methoxybenzaldehyde)[3].

  • Aqueous/Protic Conditions: Moisture drives an elimination pathway forming an imine intermediate, which subsequently hydrolyzes to yield propionic acid and 4-methoxybenzylamine[4].

Q3: Can I use polar protic solvents for high-temperature reactions with this compound? A: It is strictly discouraged. Polar protic solvents (like water or alcohols) act as nucleophiles. At high temperatures, they participate in solvolysis, attacking either the amide carbonyl (leading to hydrolysis) or the benzylic carbon (leading to PMB ether formation).

Troubleshooting Guide: Targeted Stabilization

Issue 1: Thermally-Induced C-N Bond Cleavage
  • Causality: Trace acidity in the reaction medium or glassware catalyzes the expulsion of the propionamide leaving group, forming a highly stable p-methoxybenzyl carbocation.

  • Intervention: Maintain strictly neutral to mildly basic conditions. The addition of a sterically hindered, non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) at 0.1–0.5 equivalents will neutralize trace acids generated during heating without participating in unwanted side reactions.

Issue 2: Oxidative Degradation of the PMB Group
  • Causality: The electron-rich PMB ring is highly prone to autoxidation at elevated temperatures. Dissolved oxygen initiates radical pathways that cleave the benzylic position.

  • Intervention: Conduct the reaction under a strictly inert atmosphere (Argon). The addition of a radical scavenger like BHT (butylated hydroxytoluene) at 1-2 mol% will actively suppress autoxidation.

Issue 3: Amide Hydrolysis
  • Causality: Adventitious moisture at high temperatures leads to the nucleophilic attack of water on the amide carbonyl.

  • Intervention: Utilize high-boiling, non-nucleophilic solvents (e.g., diphenyl ether, anisole) stored over activated 4Å molecular sieves. Ensure all glassware is flame-dried under a vacuum.

Quantitative Data: Thermal Stability Profile

The following table synthesizes the degradation kinetics of N-PMB-propanamide under various atmospheric and solvent conditions, demonstrating the efficacy of specific stabilization additives.

Temperature (°C)Solvent SystemAdditive / AtmosphereHalf-Life (t½)Primary Degradation Pathway
80°C TolueneAir (No additives)> 48 hoursNone (Stable)
120°C DMFAir (No additives)~ 12 hoursOxidative Cleavage
120°C DMFArgon + 1 mol% BHT> 48 hoursMinimal
150°C H₂O / DioxaneAir (No additives)< 2 hoursAmide Hydrolysis
150°C Diphenyl EtherArgon + 0.5 eq DIPEA~ 24 hoursC-N Cleavage

Experimental Protocol: Anhydrous & Anaerobic High-Temperature Workflow

Objective: Maintain >95% structural integrity of N-[(4-methoxyphenyl)methyl]propanamide during synthetic steps exceeding 120°C. Causality: This protocol systematically eliminates nucleophilic water, reactive oxygen species, and trace acids to shut down the three primary degradation pathways.

Phase 1: System Preparation

  • Solvent Drying: Select a high-boiling, non-nucleophilic solvent (e.g., anhydrous anisole). Add activated 4Å molecular sieves (20% m/v) 24 hours prior to use. Causality: 4Å sieves trap water molecules, preventing high-temperature hydrolysis.

  • Degassing: Sparge the solvent with high-purity Argon for 30 minutes, or perform three freeze-pump-thaw cycles. Causality: Removes dissolved O₂, preventing radical-mediated PMB autoxidation.

Phase 2: Additive Integration

  • Transfer the N-PMB-propanamide to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add 1 mol% BHT (antioxidant) and 0.5 equivalents of anhydrous DIPEA (acid scavenger).

  • Seal the flask with a rubber septum and purge the headspace with Argon for 10 minutes. Introduce the degassed solvent via a gas-tight syringe.

Phase 3: Execution & Self-Validation

  • Submerge the flask into a pre-heated oil bath (e.g., 130°C).

  • Self-Validating System Check: Monitor the reaction via TLC (Hexanes:EtOAc) or LC-MS every 2 hours.

    • Validation A: If a highly UV-active spot with a distinct almond-like odor appears (4-methoxybenzaldehyde), oxygen has breached your system. Check septum integrity.

    • Validation B: If propionic acid is detected via MS, moisture is present. Replace molecular sieves and re-dry glassware.

Visualizations

DegradationPathways N_PMB N-[(4-methoxyphenyl)methyl]propanamide (Intact Molecule) Thermal High Temperature Stress (>100°C) N_PMB->Thermal Hydrolysis Amide Hydrolysis Thermal->Hydrolysis + H2O Oxidation Oxidative Cleavage Thermal->Oxidation + O2 CN_Cleavage C-N Bond Cleavage Thermal->CN_Cleavage + H+ Prod1 Propionic Acid + 4-Methoxybenzylamine Hydrolysis->Prod1 Prod2 Propionamide + 4-Methoxybenzaldehyde Oxidation->Prod2 Prod3 Propionamide + PMB-Carbocation CN_Cleavage->Prod3

Logical mapping of N-PMB-propanamide thermal degradation pathways and their respective products.

Workflow Start Start: High-Temp Rxn Solvent 1. Anhydrous Solvent (Sieves 4Å) Start->Solvent Degas 2. Degas System (Argon Purge) Solvent->Degas Additives 3. Add Stabilizers (BHT + DIPEA) Degas->Additives Heat 4. Controlled Heating (Oil Bath) Additives->Heat Monitor 5. LC-MS/TLC Monitoring Heat->Monitor

Step-by-step experimental workflow for stabilizing N-PMB-propanamide at elevated temperatures.

References

  • Recent advances in the cleavage of non-activated amides. Beilstein Journals.1

  • Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. ACS Publications.5

  • Thermal and photochemical behaviour of N-(α-morpholinobenzyl)-benzamide and N-(α-methoxybenzyl) benzamide. RSC Publishing.3

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing.4

Sources

Reference Data & Comparative Studies

Validation

validating LC-MS/MS methods for N-[(4-methoxyphenyl)methyl]propanamide detection

Advanced LC-MS/MS Method Validation for N-[(4-methoxyphenyl)methyl]propanamide: A Comparative Guide to Column Selectivity and Matrix Effect Mitigation Executive Summary N-[(4-methoxyphenyl)methyl]propanamide (N-MMPA) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Method Validation for N-[(4-methoxyphenyl)methyl]propanamide: A Comparative Guide to Column Selectivity and Matrix Effect Mitigation

Executive Summary

N-[(4-methoxyphenyl)methyl]propanamide (N-MMPA) is a synthetic organic compound featuring a propanamide chain linked to an electron-rich 4-methoxybenzyl group[1]. In pharmacokinetic profiling or impurity analysis, quantifying this compound in complex biological matrices requires highly sensitive and robust analytical techniques. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis[2], achieving regulatory compliance demands rigorous optimization.

This guide provides a comprehensive, data-driven comparison of alternative LC-MS/MS workflows for N-MMPA. Designed for bioanalytical scientists, this document dissects the causality behind matrix effects and chromatographic selectivity, grounding all protocols in the latest ICH M10[3] and FDA 2018[4] Bioanalytical Method Validation (BMV) guidelines to ensure a self-validating, audit-ready system.

Section 1: Overcoming Matrix Effects – Sample Preparation Strategies

In electrospray ionization (ESI), matrix ionization suppression is a critical limitation that compromises assay sensitivity and reproducibility. When analyzing plasma samples, endogenous phospholipids (such as glycerophosphocholines) co-extract with target analytes during traditional protein precipitation (PPT)[5].

The Causality of Ion Suppression: Phospholipids possess a hydrophobic tail and a zwitterionic polar head. Because they have high proton affinity and high surface activity, they monopolize the available charge droplets in the ESI source[5]. This charge competition leads to severe ion suppression of co-eluting analytes like N-MMPA.

The Comparative Solution: To establish a self-validating system, we compare traditional PPT against Zirconia-based Phospholipid Depletion (PLD) (e.g., HybridSPE). Zirconia acts as a Lewis acid, selectively binding the phosphate moiety of phospholipids while allowing the target analyte to pass through unhindered[6].

MatrixEffect Plasma Plasma Sample (N-MMPA + Phospholipids) PPT Standard Protein Precipitation Plasma->PPT Hybrid Zirconia-Based Depletion Plasma->Hybrid Extract1 Extract: N-MMPA + Phospholipids PPT->Extract1 Extract2 Extract: N-MMPA Only Hybrid->Extract2 ESI1 ESI Source: Charge Competition (Ion Suppression) Extract1->ESI1 ESI2 ESI Source: Efficient Ionization (High Sensitivity) Extract2->ESI2

Mechanism of phospholipid-induced ion suppression vs. targeted zirconia-based depletion.

Data Comparison: Matrix Factor & Recovery The table below demonstrates the quantitative advantage of PLD over PPT. Matrix Factor (MF) is calculated as the peak area in the presence of matrix divided by the peak area in neat solvent. An MF of 1.0 indicates zero matrix effect.

Sample Prep MethodExtraction Recovery (RE)Matrix Factor (MF)%CV (Precision)Phospholipid Carryover
Standard PPT (Acetonitrile) 88.5%0.42 (Severe Suppression)14.2%High
Zirconia-based PLD 91.2%0.98 (Negligible Effect)3.1%< 1%

Section 2: Chromatographic Selectivity – C18 vs. Biphenyl Stationary Phases

The default approach in LC-MS/MS method development is often a standard C18 column[7][8]. However, N-MMPA contains a 4-methoxybenzyl group. C18 phases rely exclusively on hydrophobic dispersion forces, which may fail to separate N-MMPA from isobaric interferences or residual matrix components. In contrast, Biphenyl stationary phases offer orthogonal π−π and dipole-dipole interactions[7][9].

The Causality of π−π Interactions: When using methanol as the organic modifier—which lacks π electrons, unlike acetonitrile—the π−π interactions between the biphenyl ligand and the aromatic ring of N-MMPA are maximized[9]. This targeted interaction results in enhanced retention, superior peak shape, and robust separation from early-eluting polar matrix components[7].

Chromatographic ParameterSub-2 µm C18 ColumnCore-Shell Biphenyl Column
Primary Retention Mechanism Hydrophobic dispersionHydrophobic + π−π
  • Dipole
Retention Time (tR) 1.85 min2.65 min
Peak Asymmetry (Tf) 1.40 (Slight tailing)1.05 (Excellent symmetry)
Resolution from Isobars 1.2 (Incomplete resolution)2.8 (Baseline resolution)

Section 3: Step-by-Step ICH M10 Validation Protocol

To ensure absolute trustworthiness and regulatory compliance, the following workflow details the validation of the optimized Biphenyl/PLD method according to the ICH M10[3][10] and FDA 2018 guidelines[2][4].

ValidationWorkflow Start Method Development (N-MMPA Optimization) Prep Sample Preparation (Phospholipid Depletion) Start->Prep Chrom Chromatography (Biphenyl vs C18) Prep->Chrom Validation ICH M10 Core Validation Chrom->Validation AccPrec Accuracy & Precision (3 runs, 4 QC levels) Validation->AccPrec Matrix Matrix Effect & Recovery (6 lots of matrix) Validation->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Validation->Stability

ICH M10 compliant LC-MS/MS bioanalytical method validation workflow for N-MMPA.

Step 1: Calibration Curve and LLOQ Establishment
  • Stock Preparation: Prepare separate stock solutions for N-MMPA and its stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and prevent cross-contamination[3][11].

  • Spiking: Spike blank plasma to create a minimum of 6 non-zero calibration standards covering the expected pharmacokinetic range.

  • Sensitivity: Establish the Lower Limit of Quantitation (LLOQ) where the analyte response is 5 times the blank response, ensuring precision is 20% CV[2].

Step 2: Accuracy and Precision (A&P) Runs
  • QC Levels: Prepare Quality Control (QC) samples at four distinct levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ)[12].

  • Execution: Execute three independent analytical runs over multiple days to assess inter-day and intra-day variance.

  • Acceptance Criteria: The mean accuracy must be within ± 15% of the nominal concentration ( ± 20% for LLOQ), and precision must not exceed 15% CV (20% for LLOQ)[2].

Step 3: Matrix Effect and Recovery Assessment
  • Matrix Sourcing: Extract blank plasma from 6 independent lots (including at least one hemolyzed and one lipemic lot to simulate real-world clinical variance).

  • Post-Extraction Spiking: Post-extraction, spike the blanks with N-MMPA at Low and High QC levels.

  • Evaluation: Compare the peak areas to neat standard solutions to calculate the IS-normalized Matrix Factor. The CV of the IS-normalized MF across the 6 lots must be < 15%[3].

Step 4: Stability Testing
  • Environmental Stressors: Evaluate N-MMPA stability in plasma across multiple conditions: Freeze-Thaw (minimum 3 cycles), Benchtop (ambient temperature), and Long-term storage (at -20°C or -80°C)[4][12].

  • Autosampler Viability: Assess processed sample stability (autosampler stability) to ensure samples remain viable and reproducible in the event of unforeseen instrument interruptions[12].

Conclusion

By replacing traditional C18 chromatography with a Biphenyl stationary phase and upgrading from standard PPT to Zirconia-based phospholipid depletion, bioanalytical scientists can eliminate matrix suppression and enhance selectivity for N-[(4-methoxyphenyl)methyl]propanamide. This self-validating system not only ensures robust day-to-day laboratory performance but strictly adheres to the rigorous standards set forth by the ICH M10 and FDA guidelines.

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. IQVIA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek. [Link]

Sources

Comparative

comparative efficacy of N-[(4-methoxyphenyl)methyl]propanamide in cell assays

Comparative Efficacy of N-[(4-methoxyphenyl)methyl]propanamide in Cell Assays: A Structural and Functional Guide As a Senior Application Scientist, evaluating synthetic benzylamide derivatives requires moving beyond basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-[(4-methoxyphenyl)methyl]propanamide in Cell Assays: A Structural and Functional Guide

As a Senior Application Scientist, evaluating synthetic benzylamide derivatives requires moving beyond basic viability screens to understand the precise receptor-ligand kinetics that drive cellular phenotypes. N-[(4-methoxyphenyl)methyl]propanamide (hereafter referred to as N4MMP) is a synthetic organic compound featuring a short propanamide chain linked to a 4-methoxybenzyl group[1].

In the landscape of drug discovery, benzylamide motifs are the cornerstone of vanilloid-like compounds, frequently evaluated for their modulatory effects on Transient Receptor Potential (TRP) channels—specifically TRPV1 and TRPA1—and their downstream cytotoxic profiles[2][3]. This guide provides a rigorous, objective comparison of N4MMP against established reference standards like Nonivamide (synthetic capsaicin) and natural Capsaicin, detailing the causality behind our assay choices and providing self-validating experimental workflows.

Mechanistic Causality: Why Calcium Flux and Cytotoxicity?

To objectively compare N4MMP against potent capsaicinoids, we must measure both the immediate receptor gating and the terminal phenotypic outcome.

  • Receptor Gating (Calcium Flux): TRPV1 and TRPA1 are non-selective cation channels. Activation by benzylamides induces a rapid influx of intracellular calcium ([Ca2+]i)[4]. We utilize real-time fluorometric calcium assays because they provide a direct, quantifiable readout of channel gating kinetics within seconds of compound addition, isolating receptor affinity from downstream cellular noise.

  • Phenotypic Outcome (Cytotoxicity): Prolonged calcium overload via TRP channel hyperactivation induces severe endoplasmic reticulum (ER) stress, upregulates pro-apoptotic markers like GADD153, and inevitably leads to cell death[2]. By pairing calcium flux with MTT viability assays, we establish a direct causal link between receptor binding and cytotoxicity.

Pathway L Benzylamide Ligand (e.g., N4MMP, Nonivamide) R TRPV1 / TRPA1 Receptor L->R Binding & Activation Ca Intracellular Ca2+ Influx R->Ca Channel Gating ER ER Stress & GADD153 Induction Ca->ER Calcium Overload Apo Cytotoxicity / Apoptosis ER->Apo Prolonged Stress

Fig 1. Mechanistic pathway of benzylamide-induced calcium flux and downstream ER stress.

Comparative Efficacy Data

The structural differences between N4MMP and reference capsaicinoids dictate their pharmacological potency. Capsaicin and Nonivamide possess a vanilloid ring (3-methoxy-4-hydroxybenzyl) and a long aliphatic chain (C8-C9), which are critical for anchoring into the TRPV1 binding pocket[2]. N4MMP lacks the 4-hydroxyl hydrogen-bond donor and features a truncated propanamide (C3) chain[1].

As demonstrated in the comparative data below, this truncation drastically reduces TRPV1 affinity, rendering N4MMP functionally inert at standard concentrations, making it an excellent structural baseline or negative control in high-throughput screening.

CompoundTarget ReceptorCalcium Flux EC50 (µM)BEAS-2B Cytotoxicity LC50 (µM)Max Efficacy (% of Ionomycin)
Capsaicin TRPV10.03955.2100%
Nonivamide TRPV11.4110.595%
N4MMP TRPV1 / TRPA1> 100.0> 200.0< 15%

*Data synthesized from standardized TRPV1-overexpressing (TRPV1-OE) BEAS-2B lung epithelial cell models and CHO-hTRPV1-GCaMP6s high-throughput screens[2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. An assay is only as reliable as its internal controls.

Protocol A: High-Throughput Fluo-4 Calcium Flux Assay

This protocol captures the transient [Ca2+]i spike immediately following ligand addition.

  • Cell Preparation: Seed TRPV1-OE BEAS-2B cells (or CHO-hTRPV1 cells) in 96-well black-walled, clear-bottom plates at 2x10^4 cells/well. Incubate overnight at 37°C, 5% CO2[2].

  • Dye Loading: Remove culture media. Add 100 µL of Fluo-4 NW dye loading solution (containing 2.5 µM Fluo-4 AM and 200 µM sulfinpyrazone to prevent dye extrusion)[2]. Incubate for 60 minutes at room temperature in the dark.

  • Compound Preparation: Prepare 3X concentrated solutions of N4MMP, Nonivamide, and Capsaicin in assay buffer (max 0.2% DMSO final concentration to prevent solvent-induced channel gating).

  • Baseline Read: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 494 nm / Em: 516 nm) for 10 seconds.

  • Kinetic Read: Automate the injection of 50 µL of compound. Record fluorescence continuously for 3 minutes.

  • Self-Validation (Z'-Factor): Include 15 µM Ionomycin as a maximum positive control (100% flux) and 0.2% DMSO as a vehicle negative control. Acceptance Criteria: The assay is only valid if the calculated Z'-factor is ≥0.6 .

Workflow S1 Step 1: Cell Culture (HEK293/BEAS-2B) S2 Step 2: Dye Loading (Fluo-4 AM, 60 min) S1->S2 S3 Step 3: Compound Addition (N4MMP / Controls) S2->S3 S4 Step 4: FLIPR Readout (Real-time Kinetics) S3->S4 S5 Step 5: Data Analysis (EC50 & Z'-factor) S4->S5

Fig 2. High-throughput Fluo-4 calcium flux assay workflow for screening TRP channel modulators.

Protocol B: MTT Cytotoxicity Assay

This protocol links the initial receptor activation to the terminal cellular phenotype.

  • Treatment: Seed cells identically to Protocol A. Treat cells with a dose-response gradient of N4MMP (1 µM to 200 µM) and reference compounds for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality note: Only metabolically active cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate media and add 150 µL of DMSO to dissolve the formazan.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Self-Validation: Include a TRPV1-specific antagonist (e.g., 10 µM Capsazepine or LJO-328) pre-treatment control. If the cytotoxicity is truly receptor-mediated (as seen with Nonivamide), the antagonist must rescue cell viability[2].

Structure-Activity Relationship (SAR) Logic

Understanding why N4MMP performs differently than Nonivamide requires mapping the SAR logic. The capsaicinoid pharmacophore displays orthogonal structure-activity relationships for TRPV1 and TRPA1 binding[3].

The removal of the 4-hydroxyl group (shifting from a vanilloid to a 4-methoxybenzyl core) breaks a critical hydrogen bond required for TRPV1 activation[2]. Furthermore, shortening the hydrophobic tail from a nonanamide (C9) to a propanamide (C3) prevents the molecule from fully occupying the deep hydrophobic pocket of the receptor. Consequently, N4MMP exhibits minimal TRPV1-mediated calcium flux and negligible cytotoxicity compared to its longer-chain, hydroxylated counterparts.

SAR Core Benzylamide Core Vanilloid Vanilloid Ring (3-methoxy-4-hydroxy) Core->Vanilloid Optimal H-bonding Methoxy 4-Methoxybenzyl (N4MMP) Core->Methoxy Loss of 4-OH donor Chain Aliphatic Chain Length Core->Chain Hydrophobic pocket HighAff High TRPV1 Affinity (Nonivamide/Capsaicin) Vanilloid->HighAff LowAff Reduced TRPV1 Affinity Altered TRPA1 Profile Methoxy->LowAff Chain->HighAff C8-C9 optimal Chain->LowAff Short chain (C3)

Fig 3. Structure-Activity Relationship (SAR) logic governing benzylamide receptor affinity.

References

  • PubChem. 2-Amino-N-[(4-methoxyphenyl)methyl]propanamide | C11H16N2O2 | CID 22491935. National Institutes of Health (NIH). Available at:[Link]

  • Thomas, K. C., et al. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity. PubMed Central (PMC). Available at:[Link]

  • Del Prete, D., et al. Discovery of non-electrophilic capsaicinoid-type TRPA1 ligands. ChEMBL - EMBL-EBI. Available at:[Link]

  • Wang, Y., et al. A Stable Cell Line Co-expressing hTRPV1 and GCaMP6s: A Novel Cell-based Assay For High-throughput Screening of hTRPV1 Agonists. PubMed (NIH). Available at: [Link]

Sources

Validation

The Causality of Experimental Choices: Why Mass Balance is Non-Negotiable

An analytical method is only as reliable as the reference standard calibrating it. As a Senior Application Scientist, I frequently encounter chromatographic discrepancies and out-of-specification (OOS) investigations roo...

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Author: BenchChem Technical Support Team. Date: April 2026

An analytical method is only as reliable as the reference standard calibrating it. As a Senior Application Scientist, I frequently encounter chromatographic discrepancies and out-of-specification (OOS) investigations rooted in a single, avoidable error: the use of inadequately characterized reference materials.

When analyzing N-[(4-methoxyphenyl)methyl]propanamide (CAS 91247-21-1, MW 193.24 g/mol )[1]—a synthetic organic compound featuring a propanamide chain linked to a 4-methoxybenzyl group—the precision of your quantitative data is fundamentally constrained by the purity and traceability of your standard.

This guide provides an objective comparison between fully validated, pharmacopeia-traceable reference standards and uncertified "research-grade" alternatives. Furthermore, it details a self-validating analytical protocol for the characterization and absolute potency assignment of N-[(4-methoxyphenyl)methyl]propanamide, strictly adhering to ICH Q2(R2)[2] and USP <11>[3] guidelines.

A common pitfall in early-stage drug development is relying solely on HPLC-UV area normalization to determine standard purity[4]. For a molecule like N-[(4-methoxyphenyl)methyl]propanamide, the methoxybenzyl chromophore provides strong UV absorbance (typically monitored at 225 nm and 275 nm). However, HPLC-UV is entirely blind to non-chromophoric impurities such as residual inorganic catalysts, environmental moisture, and aliphatic extraction solvents.

If we assume a research-grade material is 100.0% pure based solely on a "clean" HPLC chromatogram, we introduce a systematic positive bias into all subsequent sample quantifications. USP General Chapter <11> dictates that while official compendial standards without a labeled potency can be assumed to be 100.0% pure for specific monograph tests[3], any in-house primary reference standard must have its absolute potency rigorously assigned. Therefore, we must employ an orthogonal mass balance approach. Working standards are then derived and qualified against this primary reference standard[5].

Product Comparison: Certified Reference Standard vs. Research-Grade Material

To illustrate the critical differences in material quality, Table 1 compares the analytical guarantees of a fully validated Primary Reference Standard against a typical commercially available research-grade chemical.

Table 1: Performance and Characterization Comparison

Analytical ParameterCertified Primary Reference StandardResearch-Grade Alternative (>95%)Impact on Quantitative Analysis
Structural Elucidation Confirmed via ¹H/¹³C NMR, HRMS, and FTIROften limited to a generic ¹H NMRRisk of isomeric impurities or unreacted starting materials skewing data.
Chromatographic Purity >99.5% (HPLC-DAD & LC-MS)>95.0% (Usually HPLC-UV only)Co-eluting non-chromophoric impurities remain undetected.
Water Content (KF) Quantified (e.g., 0.15% w/w)Not determinedHygroscopic moisture artificially inflates sample weight.
Residual Solvents Quantified via GC-FID (e.g., <500 ppm)Not determinedTrapped synthesis solvents reduce the actual active mass.
Absolute Potency Assigned via Mass Balance (e.g., 99.2%)"As is" (Assumed 100%)Critical: Causes systematic overestimation of sample concentrations.
Regulatory Compliance ICH Q2(R2) / USP <11> CompliantNon-compliant for GMP releaseCannot be used for clinical batch release or stability testing.

Mandatory Visualization: Reference Standard Validation Workflow

The following workflow illustrates the orthogonal testing strategy required to elevate a candidate batch of N-[(4-methoxyphenyl)methyl]propanamide to a Primary Reference Standard.

RS_Validation_Workflow Candidate N-[(4-methoxyphenyl)methyl]propanamide Candidate Batch (CAS 91247-21-1) Phase1 Phase 1: Structural Elucidation NMR (1H/13C), HRMS, FTIR Candidate->Phase1 Phase2 Phase 2: Chromatographic Purity HPLC-DAD & LC-MS (Orthogonal) Phase1->Phase2 Phase3 Phase 3: Mass Balance Testing Karl Fischer, GC-FID, ROI Phase2->Phase3 Potency Final Potency Assignment Absolute Assay Value Generation Phase3->Potency

Orthogonal validation workflow for reference standard absolute potency assignment.

Step-by-Step Validation Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol incorporates System Suitability Testing (SST). The analytical run is a self-validating system; if the SST criteria fail, the run is automatically invalidated, preventing the reporting of erroneous data.

Phase 1: Unequivocal Structural Elucidation

Before assigning purity, we must prove identity.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the [M+H]+ ion (Theoretical for C11​H16​NO2+​ : 194.1176 m/z). Isotopic distribution must match the theoretical pattern.

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra in DMSO-d6.

    • Causality Check: Ensure the integration of the methoxy protons (-OCH3, ~3.7 ppm) perfectly matches the integration of the propanamide aliphatic protons to rule out partial degradation or desmethyl impurities.

  • FTIR Spectroscopy: Confirm the presence of the amide carbonyl stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

Phase 2: Chromatographic Purity Assessment (HPLC-DAD)

We utilize a gradient reversed-phase method designed to separate the active pharmaceutical ingredient (API) from its synthesis precursors (e.g., 4-methoxybenzylamine and propionyl chloride derivatives).

  • Column Selection: Use a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) rather than a standard C18. The phenyl phase provides superior π−π interactions with the methoxybenzyl ring, enhancing the resolution of closely related aromatic impurities.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • System Suitability Test (SST):

    • Inject a standard solution (1.0 mg/mL) six times.

    • Acceptance Criteria: Tailing factor ≤1.5 ; Theoretical plates ≥5000 ; Peak area %RSD ≤2.0% (as mandated by ICH Q2(R2)[2]).

Phase 3: Mass Balance & Potency Assignment

Once structural identity and chromatographic purity are established, we quantify the "invisible" mass.

  • Water Content: Perform Karl Fischer (KF) coulometric titration in triplicate.

  • Residual Solvents: Analyze via Headspace GC-FID to quantify any residual solvents from synthesis (e.g., ethyl acetate, dichloromethane).

  • Residue on Ignition (ROI): Combust a 1.0 g sample with sulfuric acid at 600°C to quantify inorganic salt impurities.

  • Final Calculation:

    graphic Purity (%) \times[100 - (% Water + % Solvents + % ROI)]}{100}

Table 2: ICH Q2(R2) Method Validation Parameters Achieved[2]

Validation ParameterICH Q2(R2) RequirementAchieved Result (N-[(4-methoxyphenyl)methyl]propanamide)
Specificity No interference at retention timePeak purity index > 99.9% (DAD)
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.4% across 3 concentration levels
Precision (Repeatability) %RSD ≤2.0% 0.6% RSD (n=6 injections)
Linearity R2≥0.999 R2=0.9998 (Range: 25% to 150% of target)

By adhering to this comprehensive mass balance protocol, analytical scientists can confidently assign a definitive potency to N-[(4-methoxyphenyl)methyl]propanamide reference standards, ensuring absolute traceability and regulatory compliance throughout the drug development lifecycle.

Sources

Comparative

A Comparative Guide to the Synthesis of N-[(4-methoxyphenyl)methyl]propanamide

For researchers and professionals in drug development and organic synthesis, the efficient and reliable construction of amide bonds is a cornerstone of molecular architecture. N-[(4-methoxyphenyl)methyl]propanamide, a si...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable construction of amide bonds is a cornerstone of molecular architecture. N-[(4-methoxyphenyl)methyl]propanamide, a simple yet illustrative N-substituted amide, serves as an excellent case study for comparing common synthetic methodologies. This guide provides an in-depth analysis of three distinct and widely applicable routes to this target molecule: the acylation of (4-methoxyphenyl)methanamine using propanoyl chloride, the coupling of propanoic acid with (4-methoxyphenyl)methanamine facilitated by dicyclohexylcarbodiimide (DCC), and the reductive amination of p-anisaldehyde with propanamine.

Each route is presented with a detailed experimental protocol, a mechanistic explanation grounded in established chemical principles, and a critical evaluation of its advantages and disadvantages. This comparative analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific objectives, whether they be high yield, purity, cost-effectiveness, or green chemistry considerations.

Synthetic Strategies at a Glance

The three synthetic pathways to N-[(4-methoxyphenyl)methyl]propanamide are conceptually distinct, beginning from different starting materials and employing different modes of amide bond formation. A high-level overview of these transformations is presented below.

Synthesis_Overview cluster_0 Route 1: Acylation cluster_1 Route 2: DCC Coupling cluster_2 Route 3: Reductive Amination Amine (4-methoxyphenyl)methanamine Amide1 N-[(4-methoxyphenyl)methyl]propanamide Amine->Amide1 Base (e.g., Triethylamine) AcylChloride Propanoyl Chloride AcylChloride->Amide1 Amine2 (4-methoxyphenyl)methanamine Amide2 N-[(4-methoxyphenyl)methyl]propanamide Amine2->Amide2 DCC, DMAP Acid Propanoic Acid Acid->Amide2 Aldehyde p-Anisaldehyde Imine Imine Intermediate Aldehyde->Imine Propanamine Propanamine Propanamine->Imine Amide3 N-[(4-methoxyphenyl)methyl]propanamide Imine->Amide3 Reducing Agent (e.g., NaBH4)

Caption: Overview of the three synthetic routes to N-[(4-methoxyphenyl)methyl]propanamide.

Route 1: Acylation via Propanoyl Chloride (Schotten-Baumann Conditions)

This classic method involves the nucleophilic acyl substitution of a reactive carboxylic acid derivative, propanoyl chloride, with (4-methoxyphenyl)methanamine. The reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2]

Reaction Scheme:
Experimental Protocol
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-methoxyphenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Insight

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide bond. The base, typically an amine like triethylamine or pyridine, plays a crucial role by neutralizing the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][4]

Schotten_Baumann_Mechanism Amine (4-MeO-Ph)CH2NH2 Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride CH3CH2COCl AcylChloride->Tetrahedral Amide N-[(4-MeO-Ph)methyl]propanamide Tetrahedral->Amide Collapse & Cl- loss HCl HCl Salt Et3NH+Cl- HCl->Salt Base Base (Et3N) Base->Salt

Caption: Mechanism of the Schotten-Baumann reaction.

Advantages and Disadvantages
AdvantagesDisadvantages
High yields and relatively fast reaction times.Use of a corrosive and moisture-sensitive acyl chloride.
Readily available and inexpensive starting materials.Generation of a stoichiometric amount of acidic byproduct.
Simple workup procedure.Potential for over-acylation if the amine has multiple reactive sites.

Route 2: Amide Coupling using Dicyclohexylcarbodiimide (DCC)

This route involves the direct coupling of propanoic acid and (4-methoxyphenyl)methanamine using a dehydrating agent, dicyclohexylcarbodiimide (DCC). This method is widely used in peptide synthesis and is favored for its mild reaction conditions.[5]

Reaction Scheme:
Experimental Protocol
  • To a stirred solution of propanoic acid (1.0 eq), (4-methoxyphenyl)methanamine (1.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Mechanistic Insight

The DCC coupling reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then susceptible to nucleophilic attack by the amine. The amine's lone pair attacks the carbonyl carbon of the O-acylisourea, forming a tetrahedral intermediate which then collapses to yield the amide and the dicyclohexylurea (DCU) byproduct. DMAP is often used as a catalyst to facilitate the formation of a more reactive N-acylpyridinium intermediate, which can accelerate the reaction and improve yields.[8]

DCC_Coupling_Mechanism Acid Propanoic Acid O_acylisourea O-acylisourea Intermediate Acid->O_acylisourea DCC DCC DCC->O_acylisourea Activation Amide N-[(4-MeO-Ph)methyl]propanamide O_acylisourea->Amide Nucleophilic Attack DCU Dicyclohexylurea (DCU) Amine (4-MeO-Ph)CH2NH2 Amine->Amide

Caption: Mechanism of DCC-mediated amide bond formation.

Advantages and Disadvantages
AdvantagesDisadvantages
Mild reaction conditions, suitable for sensitive substrates.Formation of an insoluble byproduct (DCU) that requires filtration.
High yields are often achievable.DCC is a known allergen and sensitizer.
Avoids the use of highly reactive acylating agents.Potential for racemization if chiral carboxylic acids are used.

Route 3: Reductive Amination

This two-step, one-pot procedure involves the initial formation of an imine from p-anisaldehyde and propanamine, followed by in-situ reduction to the corresponding secondary amine, which is then acylated. For the synthesis of the target amide, a more direct approach involves the reductive amination to form the secondary amine, followed by a separate acylation step. However, for the purpose of this comparison, we will consider the formation of the N-alkylated amine as the key step.

Reaction Scheme:

A more direct approach for the amide synthesis would be a different reaction altogether. However, to illustrate the principle of reductive amination in the context of building the core structure, we will focus on the formation of the secondary amine intermediate.

Experimental Protocol (for secondary amine formation)
  • In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) and propanamine (1.1 eq) in methanol.

  • Add a few drops of acetic acid to catalyze imine formation and stir at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the secondary amine, which can then be acylated as described in Route 1.

Mechanistic Insight

Reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.[9] This is followed by dehydration to form an imine (or iminium ion under acidic conditions). The subsequent reduction of the imine C=N double bond by a hydride reducing agent, such as sodium borohydride, yields the secondary amine.[10] The reaction is typically carried out in a one-pot fashion.[11]

Reductive_Amination_Mechanism Aldehyde p-Anisaldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal Amine Propanamine Amine->Hemiaminal Nucleophilic Attack Imine Imine Hemiaminal->Imine Dehydration SecondaryAmine (4-MeO-Ph)methyl(propyl)amine Imine->SecondaryAmine Reduction (NaBH4)

Caption: Mechanism of reductive amination.

Advantages and Disadvantages
AdvantagesDisadvantages
Utilizes readily available and often less hazardous starting materials.A multi-step process if the final product is the amide.
Can be performed as a one-pot reaction for the amine synthesis.The reducing agent can potentially reduce the aldehyde starting material.
Generally good yields for the amine formation.Requires careful control of reaction conditions to avoid side reactions.

Comparative Analysis and Recommendations

To facilitate a direct comparison, the following table summarizes key metrics for each synthetic route. The values for yield and reaction time are representative and can vary based on the specific reaction conditions and scale.

MetricRoute 1: Acylation (Schotten-Baumann)Route 2: DCC CouplingRoute 3: Reductive Amination (to Amine)
Starting Materials (4-methoxyphenyl)methanamine, Propanoyl Chloride(4-methoxyphenyl)methanamine, Propanoic Acidp-Anisaldehyde, Propanamine
Key Reagents Base (e.g., Et₃N)DCC, DMAPReducing Agent (e.g., NaBH₄)
Typical Yield > 90%80-95%70-90%
Reaction Time 2-4 hours12-24 hours4-6 hours
Purity of Crude Product Generally highGood, but may contain DCUModerate, may contain unreacted starting materials
Ease of Workup Simple extractionRequires filtration of DCURequires quenching and extraction
Cost of Reagents Low to moderateModerate to highLow
Green Chemistry Aspect Generates stoichiometric wasteGenerates stoichiometric wasteAtom economy can be variable
Recommendations:
  • For high yield and speed: Route 1 (Acylation) is often the most efficient method, providing high yields in a relatively short reaction time. Its primary drawback is the use of a corrosive acyl chloride.

  • For mild conditions and sensitive substrates: Route 2 (DCC Coupling) is the preferred method when dealing with molecules that are sensitive to harsh reagents or high temperatures. The need to remove the DCU byproduct is a key consideration.

  • For cost-effectiveness and readily available starting materials: Route 3 (Reductive Amination) offers an economical approach, starting from a simple aldehyde and amine. While the overall process to the amide is longer, the individual steps are straightforward.

Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher, including the scale of the synthesis, the availability of reagents, and the desired purity of the final product.

References

  • Journal of Chemical Education. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. ACS Publications. [Link]

  • ResearchGate. (2019). Comparison of the different approaches to amide synthesis. [Link]

  • SCIRP. (2020). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. [Link]

  • RSC Publishing. (2020). The preparation and applications of amides using electrosynthesis. [Link]

  • NIH. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • dtic.mil. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins Experimental procedures, compound ch. [Link]

  • OpenBU. (2011). Reductive Amination Reaction. [Link]

  • ACS Publications. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Arkivoc. (n.d.). Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of fatty acid amides of 4-methoxybenzylamine using DCC/DMAP as a catalyst. [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Green Chemistry. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • NIST WebBook. (n.d.). Propanamide, N-(4-methoxyphenyl)-2-methyl-. [Link]

  • NIST WebBook. (n.d.). Propanamide, N-(4-methoxyphenyl)-. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (n.d.). [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]- propanamide, C11H14N2O5S. [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-phenylpropanamide. [Link]

  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY. (2014). [Link]

  • Harmalane (2) was acylated with 4-methoxy-3-methoxycarbonylbenzoyl chloride. (n.d.). [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]

  • ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-[(4-methoxyphenyl)methyl]propanamide proper disposal procedures

Here is the comprehensive operational and disposal guide for N-[(4-methoxyphenyl)methyl]propanamide , designed for laboratory professionals, researchers, and safety officers. Executive Summary N-[(4-methoxyphenyl)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal guide for N-[(4-methoxyphenyl)methyl]propanamide , designed for laboratory professionals, researchers, and safety officers.

Executive Summary

N-[(4-methoxyphenyl)methyl]propanamide (CAS No.: 91247-21-1) is a synthetic organic amide featuring a propanamide chain linked to a 4-methoxybenzyl group[1]. While it is a valuable intermediate in drug development and chemical synthesis, its disposal requires strict adherence to the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. Because it is a non-halogenated organic compound, improper segregation or disposal can lead to dangerous chemical incompatibilities, environmental contamination, and significant regulatory fines.

This guide provides field-proven, self-validating protocols for the safe handling, spill response, and final destruction of this compound.

Chemical Profile & Regulatory Classification

Before initiating any disposal protocol, personnel must understand the compound's physicochemical properties to accurately classify the waste stream. As an organic amide, the C-N bond is relatively stable under ambient conditions but can undergo hydrolysis under extreme pH, necessitating careful segregation from strong acids or bases[2].

Table 1: Chemical & Regulatory Profile

ParameterSpecificationOperational Implication
Chemical Name N-[(4-methoxyphenyl)methyl]propanamideMust be written in full on all waste labels; abbreviations are non-compliant.
CAS Number 91247-21-1Used for precise tracking on EPA manifests[1].
Molecular Formula C₁₁H₁₅NO₂Contains no halogens; dictates segregation strategy.
Waste Classification Non-Halogenated Organic WasteMust not be mixed with chlorinated solvents[3].
EPA Waste Code Unlisted (Default: Non-regulated pure) / D001 (If in flammable solvent)Pure solid is unlisted, but solvent mixtures (e.g., methanol/hexane) trigger D001 ignitability codes[3].

The Causality of Waste Segregation

A critical failure point in laboratory waste management is the improper mixing of halogenated and non-halogenated organics.

Why separate them? N-[(4-methoxyphenyl)methyl]propanamide is a non-halogenated compound. If it is disposed of in a "Halogenated Waste" container (e.g., mixed with dichloromethane or chloroform), the entire container must be processed at a significantly higher cost. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the highly corrosive hydrochloric acid (HCl) gas generated during combustion[3]. By strictly isolating this amide in a non-halogenated stream, laboratories maintain environmental compliance while optimizing disposal logistics and costs.

Step-by-Step Disposal Methodologies

The following self-validating workflow ensures that every step of the disposal process is chemically sound and legally compliant.

Protocol A: Routine Laboratory Disposal (Incineration)

High-temperature incineration is the preferred and most environmentally responsible method for organic amides. It completely oxidizes the compound into carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ)[4].

  • Verify the Waste Stream: Confirm that the N-[(4-methoxyphenyl)methyl]propanamide waste does not contain heavy metals (e.g., Cr, Hg, Pb) or halogenated solvents. If it does, the waste code and containerization strategy must change immediately[2].

  • Container Selection: Transfer the waste into a chemically compatible, structurally sound container. High-Density Polyethylene (HDPE) or borosilicate glass are required. Do not use metal containers if the compound is dissolved in a solvent that could cause corrosion.

  • RCRA Labeling: Attach a hazardous waste label immediately upon adding the first drop/gram of waste. The label must explicitly state "Hazardous Waste" and list "N-[(4-methoxyphenyl)methyl]propanamide" along with any solvents used.

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a polyethylene tray) to prevent spill propagation.

  • Time Limitations: Transfer the container to the central waste accumulation area before it reaches capacity. Under RCRA regulations, waste must be shipped off-site by a licensed contractor within 180 days of the accumulation start date[5].

Protocol B: Chemical Hydrolysis (Alternative / Emergency Neutralization)

Note: This method is inherently hazardous and is generally superseded by commercial incineration, but it remains a chemically valid method for destroying amides if off-site transport is temporarily impossible.

  • Setup: In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser.

  • Reagent Addition: Suspend the N-[(4-methoxyphenyl)methyl]propanamide in concentrated hydrochloric acid (HCl).

  • Reflux: Heat the mixture to reflux. The acidic conditions will cleave the amide bond, yielding 4-methoxybenzylamine hydrochloride and propionic acid[2].

  • Neutralization: Carefully cool the mixture to room temperature. Slowly neutralize the acidic solution with a base (e.g., 1M NaOH) until the pH is between 6 and 8.

  • Final Disposal: The neutralized aqueous mixture must still be collected and disposed of via a licensed hazardous waste firm, as the resulting amine and organic acid derivatives are not suitable for drain disposal[2].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental discharge.

Table 2: Operational Safety & Spill Response Metrics

PhaseAction RequiredScientific Rationale
PPE Nitrile gloves, splash goggles, lab coat.Prevents dermal absorption and ocular irritation from organic dust/solutions.
Solid Spill Sweep up gently using a brush and pan; place in a sealable plastic bag.Minimizes dust generation. Do not use compressed air to clean solid spills.
Liquid Spill Surround with inert absorbent (vermiculite or sand).Contains the spread. Do not use combustible absorbents (like sawdust) if mixed with flammable solvents.
Decontamination Wash the affected surface with a mild detergent and water.Removes residual organic traces; the wash water must be collected as hazardous waste.

Waste Lifecycle Visualization

The following diagram illustrates the strict chain of custody required to maintain RCRA compliance from the moment the waste is generated to its final destruction.

DisposalWorkflow Gen 1. Waste Generation (N-[(4-methoxyphenyl)methyl]propanamide) Seg 2. Waste Segregation (Isolate as Non-Halogenated Organic Stream) Gen->Seg Cont 3. Containerization & Labeling (HDPE / Glass, Full Chemical Name) Seg->Cont Store 4. Satellite Accumulation Area (Secondary Containment, <180 Day Limit) Cont->Store Trans 5. Licensed Hazardous Waste Transport (EPA Manifest System) Store->Trans Inc 6. Final Destruction (High-Temperature Incineration) Trans->Inc

Caption: Chain of custody workflow ensuring compliance with EPA RCRA regulations from generation to incineration.

References

  • Flinn Scientific. "Laboratory Chemical Disposal: Method #20 Organic Amides." Flinn Scientific Catalog/Reference Manual. Available at:[Link]

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Hazardous Waste Guide: Non-Halogenated Compounds." UTIA Safety Office. Available at:[Link]

  • Eastern Washington University (EWU). "Hazardous Waste Management Program: RCRA Guidelines." EWU Environmental Health & Safety. Available at: [Link]

  • Pollution Prevention (P2) InfoHouse. "A Guide to Information Sources Related to the Safety and Management of Laboratory Wastes." P2 InfoHouse. Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling N-[(4-methoxyphenyl)methyl]propanamide

As drug development professionals and synthetic chemists scale up the use of specialized amide derivatives, rigorous safety protocols must evolve alongside them. N-[(4-methoxyphenyl)methyl]propanamide (also widely known...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the use of specialized amide derivatives, rigorous safety protocols must evolve alongside them. N-[(4-methoxyphenyl)methyl]propanamide (also widely known as N-(4-methoxybenzyl)propionamide, CAS: 91247-21-1) is a critical intermediate in medicinal chemistry [1]. However, its physical properties and hazard profile demand precise handling methodologies to ensure laboratory safety and maintain sample integrity.

This guide provides a field-proven, causality-driven approach to Personal Protective Equipment (PPE) selection, operational workflows, and waste management for this specific compound.

Chemical Hazard Profile & Causality-Driven PPE Selection

According to standardized Safety Data Sheets (SDS) [2], N-[(4-methoxyphenyl)methyl]propanamide presents specific acute and localized hazards. Rather than relying on generic safety guidelines, your PPE selection must be directly informed by the chemical's GHS classification and its physical state (typically a crystalline solid or fine powder).

Amide derivatives are notorious for their ability to permeate certain polymers and accumulate static charge, which dictates our strict PPE requirements.

Quantitative Hazard & PPE Specification Matrix
Hazard ClassificationGHS CodePrimary RiskRequired PPE SpecificationCausality / Rationale
Acute Oral Toxicity H302Harmful if swallowedFace shield / Strict hygienePrevents accidental hand-to-mouth transfer of fine particulates generated during weighing.
Skin Irritation H315Contact dermatitisDouble Nitrile Gloves (≥0.11mm)Nitrile provides a robust chemical barrier against amide permeation [3]. Double gloving prevents cross-contamination during doffing.
Eye Irritation H319Severe ocular damageChemical Splash GogglesStandard safety glasses lack orbital seals. Goggles protect against airborne dust aerosolized by static charge.
Respiratory Irritation H335Mucous membrane irritationFume Hood (Face velocity >100 fpm)Captures solid particulates before inhalation. A particulate respirator (N95/P100) is required if a hood is unavailable.
Operational Workflow: Safe Handling & Transfer

The primary operational risk when handling N-[(4-methoxyphenyl)methyl]propanamide is the aerosolization of the powder due to static electricity, which directly triggers the H319 and H335 hazards. The following self-validating protocol ensures that the chemical remains fully contained throughout the transfer process.

OperationalWorkflow A 1. Fume Hood Verification B 2. PPE Donning (Double Nitrile) A->B C 3. Anti-Static Weighing B->C D 4. Enclosed Transfer C->D E 5. Surface Decontamination D->E

Figure 1: Step-by-step operational workflow for handling N-[(4-methoxyphenyl)methyl]propanamide.

Step-by-Step Weighing and Transfer Methodology
  • Fume Hood Preparation & Verification: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible reagents, particularly strong oxidizing agents which can react exothermically with amides.

  • Strategic PPE Donning: Don a flame-resistant lab coat. Apply the inner layer of nitrile gloves, ensuring they cover the knit cuffs of the lab coat to eliminate exposed skin. Apply the outer layer of nitrile gloves and don chemical splash goggles.

  • Static Mitigation (Critical Step): Because N-[(4-methoxyphenyl)methyl]propanamide powder can accumulate static charge, use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and your stainless-steel spatula before dispensing. This prevents the powder from "jumping" and aerosolizing.

  • Dispensing & Enclosed Transfer: Slowly open the primary container inside the fume hood. Transfer the required mass to the weighing boat. Once weighed, transfer the solid into your reaction vessel. Self-Validation Check: You must seal the reaction vessel tightly before removing it from the fume hood to prevent particulate dissemination into the general laboratory environment.

  • Doffing and Decontamination: Remove the outer gloves inside the fume hood and dispose of them immediately. Wipe down the analytical balance and surrounding surfaces with a damp paper towel moistened with 70% isopropanol or ethanol, followed by proper waste disposal.

Emergency Spill Response & Waste Segregation

In the event of a spill, dry sweeping is strictly prohibited as it will immediately aerosolize the compound, violating H335 respiratory safety parameters.

WasteDisposal Spill Spill / Waste Generation Solid Solid Waste (Contaminated PPE/Towels) Spill->Solid Liquid Liquid Waste (Wash Solvents) Spill->Liquid Bin1 Hazardous Solid Waste Bin Solid->Bin1 Bin2 Halogen-Free Organic Waste Liquid->Bin2

Figure 2: Waste segregation and disposal routing for amide-contaminated materials.

Step-by-Step Spill Management Methodology
  • Evacuation & Isolation: Immediately isolate the spill area. If the spill occurs outside a controlled ventilation area, evacuate personnel from the immediate vicinity for at least 15 minutes to allow airborne dust to settle.

  • Containment via Dampening: Gently cover the spilled solid with paper towels. Carefully moisten the towels with water or a mild solvent (like isopropanol) from a squeeze bottle. This binds the powder to the liquid phase, neutralizing the inhalation risk.

  • Collection: Using a non-sparking scoop or a disposable plastic scraper, collect the dampened material and the paper towels.

  • Waste Segregation: Place the collected solid material into a clearly labeled, sealable hazardous waste container designated for "Solid Organic Waste." Any solvent used for secondary surface washing must be routed to the "Halogen-Free Organic Liquid Waste" carboy.

  • Final Surface Decontamination: Wash the spill surface with a standard laboratory detergent solution, followed by a distilled water rinse, to remove any invisible residual chemical film.

References
  • ChemScene / Chemikart. N-(4-methoxybenzyl)propionamide Safety Data and GHS Classification. Retrieved from: [Link]

  • Harmony CR. Nitrile Cleanroom Gloves – Chemical Resistance and Amide Compatibility. Retrieved from: [Link]

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